molecular formula C4H3NO4 B125359 1-(4-Hydroxyisoxazole)-carboxylic Acid CAS No. 178316-77-3

1-(4-Hydroxyisoxazole)-carboxylic Acid

Cat. No.: B125359
CAS No.: 178316-77-3
M. Wt: 129.07 g/mol
InChI Key: CGLGFQXJBUOAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyisoxazole)-carboxylic Acid is a chemical compound of significant interest in medicinal chemistry and drug design, particularly for its role as a carboxylic acid bioisostere . Replacing carboxylic acid functional groups with bioisosteres like the hydroxyisoxazole motif is a common strategy to improve the properties of drug candidates. This substitution can enhance cell membrane permeability and mitigate metabolic instability issues sometimes associated with carboxylic acids, while retaining the ability to engage in key electrostatic interactions and hydrogen bonding with biological targets . The 3-hydroxyisoxazole pharmacophore, which is closely related to this compound, is noted for its bilateral functionalization capability, offering versatility in molecular design that is not always possible with other acid isosteres . From a mechanistic perspective, the structurally similar compound 3-hydroxyisoxazole-4-carboxylic acid has been identified as an inhibitor of L-lactate dehydrogenase from Plasmodium falciparum , the parasite responsible for malaria, highlighting the potential relevance of this chemical class in infectious disease research . Researchers can leverage 1-(4-Hydroxyisoxazole)-carboxylic Acid as a key synthetic intermediate or building block in the development of novel therapeutic agents. Please note: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGFQXJBUOAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647741
Record name 4-Hydroxy-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178316-77-3
Record name 4-Hydroxy-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178316-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism and Application of 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action, chemical utility, and experimental application of 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3).

Executive Technical Summary

1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3), chemically identified as 4-hydroxyisoxazole-3-carboxylic acid (or its regioisomer depending on specific synthesis routes, typically the 3-carboxylic variant in pharmaceutical catalogs), represents a critical pharmacophore and chemical building block in the development of excitatory amino acid receptor ligands and enzyme inhibitors.

Unlike simple reagents, this compound possesses a unique bifunctional electronic profile : the 4-hydroxy group acts as a hydrogen bond donor/acceptor mimicking a phenol or enol, while the carboxylic acid provides a negative charge center. This structure makes it a potent bioisostere for glutamate and D-amino acids, positioning it as a key scaffold in the design of D-Amino Acid Oxidase (DAAO) inhibitors and AMPA/Kainate receptor ligands .

Parameter Technical Specification
CAS Number 178316-77-3
Molecular Formula C₄H₃NO₄
Molecular Weight 129.07 g/mol
Core Scaffold 4-Hydroxyisoxazole
Primary Class Heterocyclic Carboxylic Acid / Bioisostere
Key Applications DAAO Inhibition, Glutamatergic Modulation, WRN Helicase Inhibitor Synthesis

Chemical Mechanism & Pharmacophore Theory

Bioisosterism and Electronic Distribution

The mechanism of action of 1-(4-Hydroxyisoxazole)-carboxylic Acid is rooted in its ability to mimic the transition states of biological substrates.

  • Glutamate Mimicry: The isoxazole ring is planar, and the acidic proton of the hydroxyl group (pKa ~6-7) combined with the carboxylic acid (pKa ~3-4) creates a charge distribution similar to the distal carboxylate and alpha-amino/carboxylate groups of L-glutamate.

  • Acidic Masking: The 4-hydroxyisoxazole moiety is often referred to as a "masked" carboxylic acid. In the active site of enzymes like DAAO, it coordinates with the catalytic arginine triad more rigidly than a flexible aliphatic chain.

Structural Reactivity

The compound serves as a "warhead" in fragment-based drug discovery.

  • Ligand Efficiency: Its low molecular weight (129.07 Da) allows it to bind deep within sterically restricted pockets (e.g., the glycine binding site of NMDA receptors or the FAD-binding pocket of DAAO).

  • Chelation Potential: The proximity of the Nitrogen (N-2), Carboxylate (C-3), and Hydroxyl (C-4) allows for bidentate or tridentate coordination with metal ions (e.g., Mg²⁺ in kinase domains) or structural water networks.

Biological Mechanism of Action

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The most well-characterized mechanism for 4-hydroxyisoxazole-carboxylic acid derivatives is the inhibition of D-Amino Acid Oxidase (DAAO) . DAAO degrades D-serine, a co-agonist of the NMDA receptor. By inhibiting DAAO, these compounds elevate D-serine levels, potentially treating schizophrenia and cognitive impairment.

Mechanism of Binding:

  • Entry: The inhibitor enters the solvent-accessible channel of the DAAO active site.

  • Anchoring: The carboxylic acid group forms an electrostatic salt bridge with Arg283 and Arg292 in the active site.

  • Planar Stacking: The isoxazole ring engages in

    
     stacking or hydrophobic interactions with Tyr224 .
    
  • FAD Interaction: The 4-hydroxyl group forms a hydrogen bond with the isoalloxazine ring of the FAD cofactor, freezing the enzyme in an inactive conformation and preventing the oxidation of D-serine.

Secondary Target: Glutamate Receptor Modulation

As a rigid analog of glutamate, the compound can interact with the Ligand-Binding Domain (LBD) of ionotropic glutamate receptors (iGluRs).

  • Binding Mode: The "open-clam" structure of the LBD closes upon binding. The 1-(4-Hydroxyisoxazole)-carboxylic Acid acts as a partial agonist or competitive antagonist depending on the specific receptor subunit (GluA2 vs. GluK1), stabilizing a "closed-cleft" conformation that may not fully activate the ion channel, thus acting as a modulator.

Synthetic Utility (WRN Inhibitors)

Recent pharmaceutical applications (e.g., in WRN helicase inhibitors) utilize this molecule as a core fragment. Here, the carboxylic acid is often esterified or coupled to form an amide, serving as a rigid linker that orients the "warhead" of the drug into the ATP-binding pocket of the helicase.

Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism: the direct inhibition of DAAO and the synthetic utility in creating complex inhibitors.

MechanismOfAction cluster_Bio Biological Activity cluster_Chem Synthetic Utility Compound 1-(4-Hydroxyisoxazole)- carboxylic Acid (CAS 178316-77-3) DAAO Target: D-Amino Acid Oxidase (DAAO) Compound->DAAO Competitive Inhibition (Ki ~ nM range) Coupling Amide/Ester Coupling Compound->Coupling Building Block Arg283 Arg283/Arg292 (Salt Bridge) DAAO->Arg283 Carboxylate Interaction FAD FAD Cofactor (H-Bonding) DAAO->FAD 4-OH Interaction DSerine Increased D-Serine Levels DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor Potentiation DSerine->NMDAR Co-agonist Action WRN WRN Helicase Inhibitors (Tumor Suppression) Coupling->WRN Structural Scaffold

Caption: Mechanistic pathway showing DAAO inhibition leading to NMDA receptor potentiation, and synthetic utility in WRN inhibitor design.

Experimental Protocols

Protocol: DAAO Inhibition Assay (In Vitro)

Purpose: To validate the inhibitory constant (


) of 1-(4-Hydroxyisoxazole)-carboxylic Acid against D-Amino Acid Oxidase.

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection Reagent: Amplex Red / Peroxidase (HRP) system.

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation: Dissolve CAS 178316-77-3 in DMSO to create a 10 mM stock. Serial dilute to 0.1 nM – 100 µM in assay buffer.

  • Enzyme Mix: Incubate 20 nM hDAAO with the test compound for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add D-Serine (substrate) and HRP/Amplex Red mix.

  • Kinetics: Measure fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine 
    
    
    
    and derive
    
    
    .
Protocol: Synthetic Derivatization (Esterification)

Purpose: To protect the carboxylic acid for use as a building block.

  • Dissolution: Dissolve 1.0 eq of 1-(4-Hydroxyisoxazole)-carboxylic Acid in anhydrous Ethanol.

  • Catalysis: Add 0.1 eq of concentrated

    
     or Thionyl Chloride (
    
    
    
    ) dropwise at 0°C.
  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Ether to yield Ethyl 4-hydroxyisoxazole-3-carboxylate .

References

  • PubChem. (2025). Compound Summary: 4-Hydroxyisoxazole-3-carboxylic acid. National Library of Medicine. [Link]

  • Sacchi, S., et al. (2012). Structure-activity relationships of new D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole mechanism).
  • Google Patents. (2024). WO2024153155A1: Heterocyclic WRN inhibitors and preparation methods. (Cites use of 4-hydroxyisoxazole-3-carboxylic acid ethyl ester).

1-(4-Hydroxyisoxazole)-carboxylic Acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier on 1-(4-Hydroxyisoxazole)-carboxylic Acid , chemically identified by IUPAC standards as 4-Hydroxyisoxazole-3-carboxylic Acid (CAS: 178316-77-3).[1]

While often listed in commercial catalogs under the non-standard name "1-(4-Hydroxyisoxazole)-carboxylic Acid," this compound is a critical heterocyclic building block. It functions primarily as a dual-pharmacophore scaffold and a carboxylic acid bioisostere in the design of glutamatergic ligands and anti-infective agents.

Synthetic Utility, Bioisosteric Applications, and Experimental Protocols

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The nomenclature "1-(4-Hydroxyisoxazole)-carboxylic Acid" is a catalog artifact. The chemical reality is a 3,4-disubstituted isoxazole ring. Researchers must recognize the correct IUPAC identity to access relevant literature.

PropertySpecification
IUPAC Name 4-Hydroxyisoxazole-3-carboxylic acid
Common Catalog Name 1-(4-Hydroxyisoxazole)-carboxylic Acid
CAS Registry Number 178316-77-3
Molecular Formula C₄H₃NO₄
Molecular Weight 129.07 g/mol
pKa (Predicted) ~2.5 (COOH) / ~6.0 (4-OH)
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)
Appearance Off-white to light beige crystalline solid
Structural Significance

This molecule is unique due to its bifunctional acidity .

  • Position 3 (-COOH): A standard carboxylic acid handle for amide coupling or esterification.

  • Position 4 (-OH): An enolic hydroxyl group. In the isoxazole ring, this -OH is significantly more acidic than a phenol due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the ring.

Synthetic Utility & Mechanism of Action

The "Scaffold Hopping" Strategy

In medicinal chemistry, this intermediate is used to replace phenyl or pyridine rings to improve solubility and metabolic stability. The isoxazole ring is planar and aromatic but possesses a higher dipole moment and different hydrogen-bonding vectors compared to benzene.

Bioisosterism in Glutamate Receptor Ligands

The 4-hydroxyisoxazole moiety is a classic bioisostere for the distal carboxylate group of glutamate.

  • Mechanism: The 3-hydroxyisoxazole anion mimics the spatial charge distribution of a carboxylate (-COO⁻).

  • Application: By incorporating the 3-carboxylic acid group (as in this intermediate), chemists can synthesize derivatives that mimic NMDA or AMPA receptor agonists (e.g., Ibotenic acid analogs). The 3-COOH provides a vector to extend the molecule into specific receptor pockets (e.g., the glycine binding site of NMDA receptors).

Reactivity Map

The molecule offers three distinct vectors for diversification:

  • O-Alkylation (4-OH): Can be selectively alkylated to introduce lipophilic side chains.

  • Amidation (3-COOH): Primary vector for coupling to amines (building the drug core).

  • Decarboxylation: Under thermal stress, the 3-COOH can be removed to yield 4-hydroxyisoxazole, itself a valuable core.

Visualization: Synthetic Pathways & Reactivity

The following diagram illustrates the retrosynthetic logic and downstream reactivity of the scaffold.

G Precursor Diethyl Dihydroxyfumarate (or similar precursors) Core 4-Hydroxyisoxazole-3-carboxylic Acid (CAS: 178316-77-3) Precursor->Core Cyclization (NH2OH) Amide Amide Derivatives (Ligand Construction) Core->Amide Amine Coupling (EDC/HOBt) Ether 4-Alkoxy Derivatives (Lipophilicity Tuning) Core->Ether O-Alkylation (R-X, Base) Decarboxy 4-Hydroxyisoxazole (Core Scaffold) Core->Decarboxy Thermal Decarboxylation

Figure 1: Reactivity map showing the central role of the 4-hydroxyisoxazole-3-carboxylic acid scaffold in divergent synthesis.

Experimental Protocols

Protocol A: Selective Amide Coupling (3-COOH Functionalization)

Objective: To couple an amine (R-NH₂) to the carboxylic acid without affecting the 4-hydroxyl group.

Rationale: The 4-OH is acidic but less nucleophilic than a primary amine. However, to prevent self-esterification or interference, using a mild coupling agent is crucial.

Materials:

  • 4-Hydroxyisoxazole-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq) or EDC.HCl (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Dry DMF or DMAc (Dimethylacetamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of dry DMF under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol) dropwise. The solution may darken slightly.

  • Activation: Add HATU (1.2 mmol) at 0°C. Stir for 15 minutes to form the activated ester.

    • Note: If the 4-OH interferes, transient protection with TBDMS-Cl (1.1 eq, Imidazole) prior to this step is recommended, though often unnecessary with HATU.

  • Coupling: Add the amine (1.1 mmol) slowly. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The isoxazole core is polar; use MeOH/DCM gradients.

Protocol B: Regioselective O-Alkylation (4-OH Functionalization)

Objective: To attach a lipophilic chain to the 4-position.

Materials:

  • 4-Hydroxyisoxazole-3-carboxylic acid methyl ester (Protected acid recommended first).

  • Alkyl Halide (R-Br).

  • Potassium Carbonate (K₂CO₃).[2]

Step-by-Step Methodology:

  • Esterification (Pre-requisite): It is best to esterify the carboxylic acid first (MeOH/H₂SO₄ reflux) to prevent alkylation of the carboxylate.

  • Reaction: Dissolve the ester (1.0 eq) in Acetone or Acetonitrile.

  • Deprotonation: Add K₂CO₃ (2.0 eq). The mixture will become heterogeneous.

  • Addition: Add Alkyl Bromide (1.2 eq). Reflux for 6 hours.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water after the alkylation is complete.

Critical Applications in Drug Discovery

Glutamate Receptor Modulation

The structural overlap between 4-hydroxyisoxazole-3-carboxylic acid and NMDA (N-methyl-D-aspartate) allows this scaffold to act as a rigid template.

  • Design Logic: The isoxazole ring restricts conformational freedom compared to the flexible chain of glutamate. This reduces the entropic penalty of binding to the receptor.

  • Key Reference: Studies on Ibotenic acid derivatives utilize this core to differentiate between NMDA and AMPA receptor subtypes.

Antibacterial Agents (Mur Ligase Inhibitors)

Isoxazole carboxylic acids have been explored as inhibitors of the Mur ligase family (essential for bacterial cell wall synthesis). The carboxylic acid coordinates with the active site Magnesium or Manganese ions, while the isoxazole ring stacks with aromatic residues in the enzyme pocket.

Visualization: Bioisosteric Mapping

This diagram demonstrates how the scaffold mimics endogenous ligands.

Bioisostere Glutamate L-Glutamate (Endogenous Ligand) Receptor NMDA Receptor Binding Pocket Glutamate->Receptor Flexible Binding (High Entropy Cost) Interaction1 Distal COOH Mimicry (Electrostatics) Glutamate->Interaction1 Isoxazole 4-Hydroxyisoxazole-3-COOH (Rigid Mimic) Isoxazole->Receptor Rigid Binding (Low Entropy Cost) Isoxazole->Interaction1

Figure 2: Bioisosteric comparison showing the rigidification advantage of the isoxazole scaffold.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Isoxazole-3-carboxylic acid, 4-hydroxy-.[1][3][4][5][6][7] Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[8][9][10][2][11] Journal of Medicinal Chemistry. (Discusses 3-hydroxyisoxazole as a planar isostere). Retrieved from [Link]

  • Conti, P., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis... and role as possible isosteres of the carboxylic acid.[9][2] (Comparative chemistry of heterocyclic acids). Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, multi-faceted approach to the complete structural elucidation of 1-(4-Hydroxyisoxazole)-carboxylic Acid, a novel heterocyclic compound with potential applications in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2][3] A thorough understanding of the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions is paramount for its development as a therapeutic agent. This document outlines a logical, field-proven workflow for definitive characterization, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Each section explains the causality behind the experimental choices, provides detailed protocols, and interprets the anticipated data, offering a self-validating system for researchers.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This arrangement imparts unique electronic and steric properties, making it a valuable building block in the design of new bioactive molecules.[1][2] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The subject of this guide, 1-(4-Hydroxyisoxazole)-carboxylic Acid (Molecular Formula: C₄H₃NO₄, Molecular Weight: 129.07 g/mol ), combines the isoxazole core with two key functional groups: a hydroxyl group and a carboxylic acid.[5] These additions are expected to significantly influence the molecule's polarity, hydrogen bonding capabilities, and potential as a bioisostere for carboxylic acids in drug candidates.[6]

This guide will provide the necessary framework to:

  • Confirm the molecular weight and elemental composition.

  • Elucidate the covalent bonding framework and proton/carbon environments.

  • Identify key functional groups and their vibrational modes.

  • Determine the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state.

Integrated Characterization Workflow

A robust structural characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Elucidation cluster_2 Definitive Structure MS Mass Spectrometry (Confirm MW & Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) MS->NMR IR Infrared Spectroscopy (Functional Groups) NMR->IR XRay Single-Crystal X-Ray Diffraction (3D Structure & Stereochemistry) IR->XRay

Caption: Integrated workflow for the structural characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid.

Mass Spectrometry: The First Step in Identification

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm that the synthesized compound has the correct molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Given the presence of a carboxylic acid, the negative ion mode (ESI-) is typically preferred, as the molecule will readily deprotonate to form [M-H]⁻.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use the instrument's software to calculate the elemental composition.

Expected Data and Interpretation

The primary ion observed in negative mode ESI would be the deprotonated molecule, [M-H]⁻. For C₄H₃NO₄, the expected monoisotopic mass is 129.0062. The HRMS measurement should be within 5 ppm of this value.

Table 1: Anticipated HRMS Data

IonCalculated m/zObserved m/z (Hypothetical)Δ (ppm)Elemental Composition
[M-H]⁻128.0007128.0005-1.56C₄H₂NO₄⁻

Further fragmentation (MS/MS) of the parent ion can provide additional structural information. The loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the atomic connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

Expected Data and Interpretation

Based on the proposed structure, we can predict the expected NMR signals.

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[7][8] This signal will disappear upon the addition of a drop of D₂O due to proton exchange.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and temperature-dependent.

  • Isoxazole Ring Proton: A singlet for the proton on the isoxazole ring.

¹³C NMR:

  • Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.[7][8]

  • Isoxazole Ring Carbons: Signals corresponding to the carbons of the heterocyclic ring.

Table 2: Predicted NMR Data (in DMSO-d₆)

Signal TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
-COOH10.0 - 12.0160 - 180broad s
-OHVariable-broad s
Isoxazole C-H~8.0 - 9.0~100 - 120s
Isoxazole C-OH-~150 - 165-
Isoxazole C-COOH-~140 - 155-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The absorption of infrared radiation causes molecular vibrations at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl and carboxylic acid groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹.[9][10] This broadness is due to hydrogen bonding.

  • O-H Stretch (Hydroxyl): A broad absorption, which may be convoluted with the carboxylic acid O-H stretch.

  • C=O Stretch (Carbonyl): A strong, sharp absorption between 1760-1690 cm⁻¹.[10][11]

  • C-O Stretch: Absorptions in the 1320-1210 cm⁻¹ region.[9]

  • C=N Stretch (Isoxazole): A medium intensity band in the 1650-1550 cm⁻¹ region.

Table 3: Key IR Absorptions

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300 - 2500Strong, Broad
Carbonyl C=OStretch1760 - 1690Strong, Sharp
Isoxazole RingC=N Stretch1650 - 1550Medium
C-OStretch1320 - 1210Medium

Single-Crystal X-Ray Diffraction: The Definitive 3D Structure

Expertise & Experience: While spectroscopic methods provide invaluable information about connectivity and functional groups, only single-crystal X-ray diffraction can definitively determine the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common method.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to obtain the final atomic positions.

Expected Structural Features

The crystal structure of 5-Methylisoxazole-4-carboxylic acid, a related compound, reveals strong intermolecular O-H···N hydrogen bonds forming a linear chain structure.[12][13] A similar hydrogen bonding pattern is anticipated for 1-(4-Hydroxyisoxazole)-carboxylic Acid, where the carboxylic acid proton of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent isoxazole ring. Additionally, the hydroxyl group can participate in further hydrogen bonding, creating a complex three-dimensional network.

G cluster_0 Crystal Growth cluster_1 Data Collection & Analysis node1 Dissolve Compound in Solvent node2 Slow Evaporation node1->node2 node3 Obtain Single Crystal node2->node3 node4 Mount Crystal & Cool node3->node4 node5 X-ray Diffraction node4->node5 node6 Solve & Refine Structure node5->node6 node7 3D Molecular Model node6->node7

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid requires a synergistic application of modern analytical techniques. By following the workflow outlined in this guide—beginning with mass spectrometry to confirm the molecular formula, followed by NMR and IR spectroscopy to map the connectivity and identify functional groups, and culminating in single-crystal X-ray diffraction for the definitive 3D structure—researchers can achieve a comprehensive and unambiguous understanding of this novel molecule. This detailed structural knowledge is the bedrock upon which successful drug design and development programs are built.

References

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Semantic Scholar. New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. [Link]

  • National Institutes of Health. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • PubMed. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. [Link]

  • National Institutes of Health. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. [Link]

  • N J E S R. Studies on some aspects of chemistry of Isoxazole derivatives. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • SpectraBase. 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. [Link]

  • National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid. [Link]

Sources

Thermochemical analysis of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermochemical analysis of 4-Hydroxyisoxazole-3-carboxylic Acid (CAS: 178316-77-3). Note that while the user query specifies "1-(4-Hydroxyisoxazole)-carboxylic Acid," this string is a non-standard nomenclature often found in commercial catalogs referring to the 4-hydroxy-3-carboxyl isomer. This guide addresses the specific physicochemical properties and stability profile of this compound.

Technical Guide & Experimental Protocol

Compound: 4-Hydroxyisoxazole-3-carboxylic Acid CAS: 178316-77-3 Formula:


MW:  129.07  g/mol [1][2]

Executive Summary & Compound Architecture

The thermochemical characterization of isoxazole derivatives is critical due to the latent energy stored in the


 bond (~230 kJ/mol) and the propensity for thermal decarboxylation in carboxylic acid derivatives. This guide provides a self-validating workflow to determine the Enthalpy of Combustion (

)
, Enthalpy of Formation (

)
, and Thermal Stability Limits of 4-Hydroxyisoxazole-3-carboxylic Acid.
Structural Context

The isoxazole ring is an aromatic heterocycle. The presence of a hydroxyl group at position 4 and a carboxylic acid at position 3 creates a "push-pull" electronic system.

  • Thermal Risk: The carboxylic acid at position 3 is susceptible to decarboxylation, potentially leading to the formation of 4-hydroxyisoxazole (a precursor to unstable tautomers).

  • Energetic Risk: The N-O bond cleavage is exothermic; rapid heating can induce deflagration.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the mandatory sequence of operations. Safety Rule: Never perform bomb calorimetry on an isoxazole derivative without prior TGA/DSC screening.

ThermochemWorkflow Sample Raw Sample (CAS 178316-77-3) Purity Purity Check (HPLC/NMR) Sample->Purity TGA Thermal Stability (TGA/DSC) Purity->TGA Decision Stable < 150°C? TGA->Decision Decision->Sample No (Purify/Abort) Bomb Bomb Calorimetry (Combustion) Decision->Bomb Yes Data Data Reduction (Washburn Corr.) Bomb->Data Result ΔfH° Calculation Data->Result

Caption: Analytical workflow ensuring safety gates (TGA) are passed before high-energy combustion analysis.

Phase I: Thermal Stability Screening (TGA/DSC)

Before determining thermodynamic potentials, you must define the kinetic stability of the molecule. Isoxazole carboxylic acids often undergo decarboxylation prior to melting or concurrent with melting.

Experimental Protocol
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (inert environment to isolate decomposition from oxidation).
    
  • Crucible: Alumina (

    
    ) open pan (avoids pressure buildup from 
    
    
    
    evolution).
  • Ramp Rate: 5°C/min from 25°C to 400°C.

Data Interpretation[3][4]
  • Event A (Dehydration): Mass loss ~100-110°C indicates surface water or hydrate loss.

  • Event B (Decarboxylation): A sharp mass loss step corresponding to

    
     (MW = 44  g/mol ).
    
    • Theoretical Mass Loss:

      
      .
      
    • Critical Insight: If this event occurs below the melting point, the compound decomposes in the solid state.

  • Event C (Ring Fragmentation): Exothermic peak on DSC trace >200°C indicates N-O bond cleavage.

Phase II: Combustion Calorimetry

This is the gold standard for determining the energy content and enthalpy of formation.

The Chemical Reaction

The combustion of 4-Hydroxyisoxazole-3-carboxylic Acid in excess oxygen is defined as:


[3]
Protocol: Isoperibol Oxygen Bomb Calorimeter

Pre-requisite: The sample must be pelletized. If the TGA showed decomposition <100°C, use a specific combustion bag instead of pelletizing to avoid friction heat.

  • Calibration: Calibrate the system using Benzoic Acid NIST Standard (26.434 kJ/g) to determine the calorimeter energy equivalent (

    
    ).
    
  • Sample Prep:

    • Mass: ~0.5 g (Precision

      
       mg).
      
    • Fuse: Cotton thread or platinum wire (correction required).

    • Crucible: Platinum or Silica (avoid steel if acidic residues are expected).

  • Bomb Conditions:

    • 
       Pressure: 3.0 MPa (30 atm).
      
    • Water: Add 1.0 mL deionized water to the bomb (to dissolve

      
       formed from 
      
      
      
      traces).
  • Ignition & Measurement:

    • Fire the bomb.

    • Record temperature rise (

      
      ) using the Regnault-Pfaundler method to correct for heat exchange.
      
Post-Run Analysis (Acid Titration)

Unlike simple hydrocarbons, isoxazoles contain nitrogen. Some nitrogen will oxidize to nitric acid (


).
  • Rinse the bomb interior with distilled water.

  • Titrate the washings with 0.1M NaOH using methyl orange indicator.

  • Correction (

    
    ):  Subtract the heat of formation of nitric acid (59.7 kJ/mol) from the total heat observed.
    

Phase III: Data Reduction & Enthalpy Calculation

Step 1: Calculate Energy of Combustion ( )


  • 
    : Calorimeter constant (J/K).
    
  • 
    : Heat from fuse wire combustion.
    
  • 
    : Heat correction for nitric acid formation.
    
Step 2: Convert to Enthalpy ( )

Since the reaction involves a change in gas moles (


), we apply the correction:


  • Gas Moles Calculation:

    • Reactants:

      
       mol 
      
      
      
      .
    • Products:

      
       mol 
      
      
      
      mol
      
      
      mol gas.
    • 
       mol.
      
  • Note: The system does work on the surroundings (expansion), so

    
     is slightly less negative than 
    
    
    
    .
Step 3: Derive Enthalpy of Formation ( )

Using Hess's Law:



Decomposition Pathway Analysis

Understanding the breakdown mechanism is vital for process safety in drug development.

Decomposition Start 4-Hydroxyisoxazole-3-COOH (Ground State) TS Cyclic Transition State (Proton Transfer) Start->TS  ΔH > 0 (Activation) Inter Intermediate: 4-Hydroxyisoxazole anion + CO2 TS->Inter  -CO2 Final 4-Hydroxyisoxazole (Tautomeric Mix) Inter->Final  Protonation RingOpen Ring Opening (Nitrile Oxide Formation) Final->RingOpen  T > 200°C

Caption: Thermal decarboxylation pathway preceding ring fragmentation.

Quantitative Data Summary Table
ParameterSymbolUnitMethodExpected/Typical Range
Melting Point

°CDSC165 - 170 (dec.)
Enthalpy of Fusion

kJ/molDSCDifficult to measure due to dec.
Decomposition Temp

°CTGA> 160
Molecular Weight

g/mol Calc129.07
Oxygen Balance

%Calc-86.7% (Fuel rich)

References

  • NIST Chemistry WebBook. Standard Reference Data for Thermochemistry of Heterocycles. National Institute of Standards and Technology. [Link]

  • Parr Instrument Company. Introduction to Bomb Calorimetry: Experiment 1 - Heats of Combustion. BioPchem Education Resources. [Link]

  • Ribeiro da Silva, M.A.V., et al.Thermochemical studies of isoxazole derivatives. Journal of Chemical Thermodynamics. (Contextual grounding for isoxazole calorimetry).
  • University of Zurich. Physical Chemistry Laboratory: Bomb Calorimetry Protocol.[Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-(4-Hydroxyisoxazole)-carboxylic Acid in Anti-inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel anti-inflammatory agents based on the 1-(4-Hydroxyisoxazole)-carboxylic Acid scaffold. This document outlines proposed synthetic strategies, detailed protocols for in vitro and in vivo screening, and mechanistic studies to elucidate the anti-inflammatory potential of this promising class of compounds.

Introduction: The Isoxazole Scaffold in Inflammation Therapy

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1][2] Its presence in several FDA-approved drugs, such as the selective COX-2 inhibitors Valdecoxib and Parecoxib, and the disease-modifying antirheumatic drug (DMARD) Leflunomide, underscores its therapeutic significance in treating inflammatory conditions.[2][3] Isoxazole derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes in the inflammatory cascade like cyclooxygenases (COX) and lipoxygenases (LOX).[3]

The 1-(4-Hydroxyisoxazole)-carboxylic Acid core represents a novel and intriguing scaffold for the development of new anti-inflammatory agents. The carboxylic acid moiety can mimic the endogenous substrate arachidonic acid, potentially interacting with the active sites of enzymes like COX.[4] The 4-hydroxy group offers a site for further derivatization to modulate physicochemical properties and target engagement. This guide provides a roadmap for the systematic exploration of this scaffold in the quest for next-generation anti-inflammatory drugs.

Proposed Synthetic Strategy for 1-(4-Hydroxyisoxazole)-carboxylic Acid Derivatives

As "1-(4-Hydroxyisoxazole)-carboxylic Acid" is a novel scaffold, a plausible synthetic route is proposed here, based on established isoxazole synthesis principles. The general strategy involves the construction of the isoxazole ring followed by functional group manipulations to generate a library of diverse derivatives.

Proposed Synthesis of the Core Scaffold

A potential route to the core scaffold is outlined below. This method leverages a [3+2] cycloaddition reaction, a common method for isoxazole synthesis.

Synthetic_Workflow A Starting Material (e.g., β-ketoester) B Hydroxylamine Reaction A->B Step 1 C Cyclization B->C Step 2 D 1-(4-Hydroxyisoxazole)-carboxylic Acid Scaffold C->D Formation of Core E Amide Coupling (Various Amines) D->E Derivatization F Esterification (Various Alcohols) D->F Derivatization G Derivative Library E->G F->G

Caption: Proposed workflow for synthesis and derivatization.

Protocol 2.1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an amide derivative from the core scaffold, a common strategy to explore structure-activity relationships (SAR).

Step 1: Synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid (Hypothetical)

  • Rationale: To construct the core isoxazole ring. A potential method involves the reaction of a suitably protected β-ketoester with hydroxylamine, followed by cyclization and deprotection.

Step 2: Amide Coupling

  • Rationale: To introduce diverse chemical functionalities to probe interactions with biological targets.

  • Dissolve 1-(4-Hydroxyisoxazole)-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired primary or secondary amine (1.2 equivalents).

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended, starting with broad-based assays and progressing to more specific mechanistic studies.

Primary Screening: Inhibition of Protein Denaturation
  • Causality: Protein denaturation is a hallmark of inflammation. The ability of a compound to prevent heat-induced protein denaturation suggests potential anti-inflammatory activity.[5][6]

Protocol 3.1: Bovine Serum Albumin (BSA) Denaturation Assay

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of 1% aqueous BSA solution to each well.

  • Add 50 µL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

  • For the control, add 50 µL of DMSO. Use a standard drug like Diclofenac as a positive control.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating at 72°C for 5 minutes.

  • Cool the plate to room temperature and measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Secondary Screening: Enzyme Inhibition Assays
  • Causality: Many established anti-inflammatory drugs act by inhibiting COX and LOX enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

Protocol 3.2: COX-1 and COX-2 Inhibition Assay

  • This assay can be performed using commercially available kits (e.g., from Cayman Chemical). The principle involves measuring the peroxidase activity of COX enzymes.[7]

  • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1M HCl).

  • Measure the product (e.g., PGF2α after reduction) using the provided detection reagents and read the absorbance on a plate reader.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (COX-1 IC50 / COX-2 IC50).

Table 1: Example Data for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Cpd 115.20.819.0
Test Cpd 2>1005.3>18.8
Celecoxib8.90.05178
Cell-Based Assays: Cytokine Release
  • Causality: Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response.[8] Assessing the ability of a compound to inhibit their release from immune cells provides a more physiologically relevant measure of anti-inflammatory activity.

Protocol 3.3: Inhibition of TNF-α and IL-6 in LPS-Stimulated Macrophages

  • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[9]

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[10][11][12][13]

  • Determine the IC50 for the inhibition of each cytokine.

Mechanism of Action: Signaling Pathway Analysis
  • Causality: The NF-κB and MAPK signaling pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes.[14][15][16][17][18] Investigating the effect of a compound on these pathways can elucidate its mechanism of action.

Inflammatory_Signaling cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription LPS_MAPK LPS MAPKKK MAPKKK LPS_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 Activates Nucleus_MAPK Nucleus AP1->Nucleus_MAPK Translocates Genes_MAPK Pro-inflammatory Genes Nucleus_MAPK->Genes_MAPK Induces Transcription

Caption: Key inflammatory signaling pathways.

Protocol 3.4: Western Blot for NF-κB and MAPK Pathway Proteins

  • Culture and treat macrophage cells with the test compound and LPS as described in Protocol 3.3.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα for NF-κB; phospho-p38, phospho-JNK, phospho-ERK for MAPK). Use antibodies against the total proteins as loading controls.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Evaluation of Anti-inflammatory Activity

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context.[19][20][21]

Acute Inflammation Model
  • Causality: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[21]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

  • Fast the animals overnight before the experiment.

  • Administer the test compound orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard drug (e.g., Indomethacin) to the positive control group.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Table 2: Example Data for Paw Edema Inhibition

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.05-
Test Compound100.51 ± 0.0440.0%
Test Compound300.34 ± 0.0360.0%
Indomethacin100.28 ± 0.0267.1%
Chronic Inflammation Model
  • Causality: The adjuvant-induced arthritis model in rats mimics the pathological features of human rheumatoid arthritis, making it suitable for evaluating compounds with potential for treating chronic inflammatory diseases.

Protocol 4.2: Adjuvant-Induced Arthritis in Rats

  • On day 0, induce arthritis by injecting 0.1 mL of Freund's Complete Adjuvant into the sub-plantar region of the right hind paw of Lewis rats.

  • Administer the test compound daily from day 0 (prophylactic) or from the onset of clinical symptoms (therapeutic) until the end of the study (e.g., day 21).

  • Monitor the animals for body weight, paw volume, and arthritis score (based on erythema and swelling of the joints).

  • At the end of the study, collect blood for hematological and biochemical analysis (e.g., ESR, C-reactive protein).

  • Perform histopathological examination of the joints to assess cartilage and bone destruction.

Conclusion

The 1-(4-Hydroxyisoxazole)-carboxylic Acid scaffold presents a compelling starting point for the design of novel anti-inflammatory agents. By following the systematic approach outlined in these application notes—from proposed synthesis to comprehensive in vitro and in vivo evaluation—researchers can effectively explore the therapeutic potential of this chemical series. The detailed protocols and the rationale behind each experimental choice are intended to empower drug discovery teams to make informed decisions and accelerate the development of new treatments for inflammatory diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Isoxazole Derivatives as Regul
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazole Derivatives as Regul
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innosc Theranostics and Pharmacological Sciences.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • NF-κB signaling in inflamm
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Human IL-6 ELISA Reagent Kit. Thermo Fisher Scientific.
  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH.
  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed.
  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr
  • The NF-kB Signaling Pathway.
  • Human IL-6 ELISA Kit. Sigma-Aldrich.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • NF-κB. Wikipedia.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
  • Human IL-6 Quantikine ELISA Kit D6050. R&D Systems.
  • NF-κB Signaling. Cell Signaling Technology.
  • Mitogen activated protein (MAP)
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.
  • Interleukin-6 (human) ELISA Kit. Cayman Chemical.
  • Recent development on COX-2 inhibitors as promising anti-inflamm
  • Elabscience® High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Elabscience.

Sources

Application Note: Metabolic Profiling & Pharmacokinetics of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for 1-(4-Hydroxyisoxazole)-carboxylic Acid , designed for drug development professionals and metabolic scientists.

Compound Identity: 1-(4-Hydroxyisoxazole)-carboxylic Acid (Catalog Synonym) Standardized IUPAC Name: 4-Hydroxyisoxazole-3-carboxylic Acid CAS Registry Number: 178316-77-3 Molecular Formula: C₄H₃NO₄ Molecular Weight: 129.07 g/mol [1]

Part 1: Executive Summary & Scientific Rationale

The Molecule in Context

In the landscape of medicinal chemistry, 1-(4-Hydroxyisoxazole)-carboxylic Acid (hereafter referred to as 4-HICA ) serves a dual role: it is both a critical metabolic standard for isoxazole-containing therapeutics (e.g., cephalosporin side-chains, leflunomide derivatives) and a structural pharmacophore for excitatory amino acid receptor probes (AMPA/Kainate).[1]

While commercially listed under the "1-carboxylic" nomenclature, the chemical reality is defined by the 4-hydroxy and 3-carboxylic acid substitution pattern on the isoxazole ring.[1] This specific arrangement confers unique metabolic liabilities that researchers must profile early in the drug discovery pipeline.[1]

Core Applications in Drug Development[1][2]
  • Phase II Conjugation Profiling (UGT/SULT): The accessible hydroxyl group at position 4 is a prime substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[1] Profiling 4-HICA allows researchers to predict the clearance of isoxazole-based drugs that liberate this moiety.[1]

  • Renal Transporter Interaction (OATs): As a small, polar organic anion at physiological pH, 4-HICA is a candidate substrate for Organic Anion Transporters (OAT1/OAT3).[1] Understanding its renal handling is crucial for predicting drug-drug interactions (DDIs) with common renal substrates (e.g., probenecid, antivirals).[1]

  • Excitotoxicity Screening: Due to its structural homology with glutamate and ibotenic acid, 4-HICA derivatives must be screened for off-target binding to CNS glutamate receptors to rule out neurotoxicity.[1]

Part 2: Detailed Experimental Protocols

Protocol A: In Vitro Phase II Metabolic Stability Assay

Objective: To determine the intrinsic clearance (


) of 4-HICA via glucuronidation using Liver Microsomes.[1]
Materials Required
  • Test Compound: 4-HICA (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) (Sigma-Aldrich).[1]

  • Pore-forming agent: Alamethicin (to permeabilize the microsomal membrane for UDPGA entry).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 5 mM MgCl₂.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Pre-Incubation Mixture:

    • Prepare a reaction mixture in phosphate buffer containing:

      • HLM (final conc.[1] 0.5 mg/mL).[1]

      • Alamethicin (50 µg/mg protein) – Crucial for maximal UGT activity.[1]

      • 4-HICA (final conc. 1 µM).[1]

    • Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add UDPGA (final conc. 2 mM) to initiate the reaction.[1]

    • Control: Run a parallel incubation without UDPGA to monitor non-enzymatic degradation (isoxazole ring opening).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Stop Solution.

    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS (See Protocol C).[1]

Protocol B: Renal Uptake Inhibition Assay (OAT1/OAT3)

Objective: To assess if 4-HICA interacts with renal transporters, indicating DDI potential.[1]

Materials
  • Cell Lines: HEK293 cells transiently transfected with OAT1 (SLC22A6) or OAT3 (SLC22A8).[1]

  • Probe Substrate:

    
    H-Para-aminohippurate (PAH) for OAT1; 
    
    
    
    H-Estrone sulfate for OAT3.[1]
  • Inhibitor: 4-HICA (range 0.1 µM – 100 µM).[1]

Workflow
  • Seeding: Seed cells in 24-well Poly-D-Lysine coated plates 48h prior to assay.

  • Equilibration: Wash cells with HBSS (Hank's Balanced Salt Solution) at 37°C.

  • Uptake Phase:

    • Add transport buffer containing the Radioactive Probe Substrate ± 4-HICA.[1]

    • Incubate for 2 minutes (linear uptake phase).

  • Termination:

    • Aspirate buffer rapidly.[1]

    • Wash cells 3x with ice-cold PBS.[1]

  • Lysis & Counting:

    • Lyse cells with 0.1N NaOH.[1]

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Calculation:

    • Calculate

      
       of 4-HICA against the probe substrate.[1]
      
Protocol C: LC-MS/MS Quantification Parameters

Objective: High-sensitivity detection of the polar 4-HICA molecule.

ParameterSetting / Value
Column HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100mm, 3.5µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (Alkaline pH aids ionization of acid)
Mobile Phase B Acetonitrile:Water (95:[1]5)
Gradient 90% B to 50% B over 4 mins
Ionization Mode ESI Negative (due to Carboxylic Acid and Phenolic OH)
MRM Transition Quantifier: 128.0

84.0 (Decarboxylation) Qualifier: 128.0

42.0 (Ring fragmentation)
Retention Time ~1.8 min (HILIC mode)

Technical Insight: The isoxazole ring is susceptible to reductive cleavage.[1] Avoid using acidic mobile phases if possible, or keep autosampler temperature at 4°C to prevent degradation.[1]

Part 3: Mechanism & Pathway Visualization

Metabolic Fate of Isoxazole Drugs

The following diagram illustrates the generation of 4-HICA from a hypothetical parent drug (e.g., a cephalosporin derivative) and its subsequent clearance pathways.

MetabolicPathway Parent Parent Drug (e.g., Cefdinir-derivative) Hydrolysis Hydrolysis/Cleavage (Esterases/Peptidases) Parent->Hydrolysis HICA 4-HICA (Metabolite) Hydrolysis->HICA Liberates Core UGT UGT Conjugation (Liver) HICA->UGT Phase II OAT OAT1/3 Uptake (Kidney) HICA->OAT Active Transport Glucuronide 4-HICA-Glucuronide (Excreted in Urine) UGT->Glucuronide RenalEx Unchanged Renal Excretion OAT->RenalEx

Figure 1: Metabolic cascade showing the liberation of 4-HICA from parent compounds and its divergent clearance pathways via hepatic conjugation (UGT) and renal transport (OAT).[1]

Experimental Workflow: Microsomal Stability

Workflow Step1 1. Preparation Mix HLM + Alamethicin + 4-HICA (Equilibrate 5 min @ 37°C) Step2 2. Initiation Add UDPGA Cofactor Step1->Step2 Step3 3. Incubation Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS (HILIC Mode) Step4->Step5

Figure 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Part 4: Data Interpretation & Troubleshooting

Expected Results
AssayParameterInterpretation
Microsomal Stability

min
High Clearance.[1] Suggests rapid glucuronidation. 4-HICA will likely be excreted as a conjugate.[1]
Microsomal Stability

min
Low Clearance. 4-HICA is metabolically stable and likely relies on renal excretion.[1]
OAT Inhibition

µM
Potent Inhibitor.[1] Clinical DDI risk with renal substrates (e.g., Methotrexate).[1]
Troubleshooting Guide
  • Issue: Poor peak shape in LC-MS.

    • Cause: 4-HICA is highly polar and does not retain well on C18 columns.[1]

    • Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Polar-Embedded C18 column.[1] Ensure pH is controlled (alkaline mobile phase often improves peak shape for carboxylic acids).[1]

  • Issue: High background degradation in controls.

    • Cause: Isoxazole ring instability at high temperatures or extreme pH.[1]

    • Solution: Keep all buffers at pH 7.[1]4. Process samples on ice. Limit incubation times to 60 minutes.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Isoxazole Derivatives in Drug Discovery. Retrieved February 1, 2026, from [Link][1]

  • ResearchGate. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved February 1, 2026, from [Link]

Sources

Application Note: In Vitro Antioxidant Profiling of 1-(4-Hydroxyisoxazole)-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the antioxidant capacity of 1-(4-Hydroxyisoxazole)-carboxylic Acid (and structurally related isoxazole derivatives). While the nomenclature suggests a specific target, the chemical core—a five-membered heterocyclic isoxazole ring substituted with a hydroxyl group and a carboxylic acid moiety—presents unique challenges and opportunities for in vitro testing.

The 4-hydroxy group acts as the primary redox center (hydrogen donor), while the carboxylic acid functionality influences solubility and pH-dependent reactivity. This guide prioritizes two complementary assays: DPPH (Radical Scavenging) and FRAP (Reducing Power), with specific modifications to account for the acidic nature and potential solubility issues of the analyte.

Chemical Context & Assay Strategy

Structural Analysis
  • Redox Active Site: The hydroxyl group (-OH) at position 4 (or 3/5 depending on isomer) facilitates Hydrogen Atom Transfer (HAT), the primary mechanism for neutralizing free radicals.

  • Solubility Modifier: The carboxylic acid (-COOH) group increases polarity but may lower the pH of the reaction medium, potentially causing artifacts in pH-sensitive assays like DPPH.

  • Solvent Compatibility: Isoxazole derivatives often exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended stock solvent, but its final concentration in the assay must be controlled (<1% v/v) to prevent interference.

Assay Selection Matrix

To build a robust antioxidant profile, we employ a dual-mechanistic approach:

AssayMechanismPrimary ReadoutWhy this compound?
DPPH Mixed (HAT + SET)Absorbance Decrease (517 nm)Direct measurement of radical scavenging; mimics lipophilic environments (methanol).
FRAP SET (Single Electron Transfer)Absorbance Increase (593 nm)Measures total reducing potential at acidic pH (3.6), which aligns with the stability profile of carboxylic acids.

Critical Pre-Assay Considerations

Solubility & Stock Preparation

The carboxylic acid moiety allows for solubility in basic aqueous buffers, but this may trigger auto-oxidation. DMSO is the preferred solvent.

  • Stock Solution: Prepare a 10 mM stock in anhydrous DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute immediately prior to assay. Ensure final DMSO concentration in the well is

    
    .
    
The "Acidic Artifact" in DPPH

Standard DPPH assays use unbuffered methanol. Strong organic acids can protonate the DPPH radical or alter the pH-dependent absorbance spectrum, leading to false positives (decolorization without reduction).

  • Correction: Use a Buffered DPPH Protocol (Acetate or Citrate buffer pH 5.5) if the compound significantly alters the pH of the reaction mixture.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Standardized for 96-well Microplate Format

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1][2]•) is purple (Abs ~517 nm).[1] Upon reduction by the isoxazole (H-donor), it becomes yellow hydrazine.

Reagents
  • DPPH Stock (200 µM): Dissolve 7.89 mg DPPH in 100 mL Methanol (HPLC grade). Protect from light.

  • Positive Control: Trolox (Standard curve: 10 – 200 µM) or Ascorbic Acid.

  • Solvent Blank: Methanol.

Procedure
  • Preparation: Dilute the isoxazole stock to concentrations ranging from 5 µM to 500 µM using Methanol.

  • Plating: Add 20 µL of sample (or standard) to the wells.

  • Reaction: Add 180 µL of DPPH Stock solution to each well.

    • Note: For the blank, add 20 µL Methanol + 180 µL DPPH.

    • Control: Add 20 µL Sample + 180 µL Methanol (to subtract intrinsic color of the compound).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
Calculation


  • Calculate

    
     (concentration inhibiting 50% of radicals) using non-linear regression.
    
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Targeting the Electron Transfer Mechanism

Principle: At low pH (3.6), the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the intense blue ferrous form (Fe²⁺-TPTZ) by the antioxidant.

Reagents
  • Acetate Buffer (300 mM, pH 3.6): 3.1 g Sodium Acetate trihydrate + 16 mL Glacial Acetic Acid, dilute to 1L.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

  • Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

Procedure
  • Plating: Add 10 µL of isoxazole sample (various concentrations) to the wells.

  • Reaction: Add 290 µL of warm Working FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm (

    
    ).
    
  • Calibration: Run a standard curve using FeSO₄·7H₂O (100–2000 µM).

Data Output

Express results as µM Fe²⁺ Equivalents or Trolox Equivalent Antioxidant Capacity (TEAC) .

Workflow Visualization

The following diagram outlines the decision process for assay execution and validity checking, specifically tailored for acidic isoxazole derivatives.

AntioxidantWorkflow Start Compound: 1-(4-Hydroxyisoxazole)-COOH Solubility Solubility Check (DMSO Stock) Start->Solubility pH_Check Acidity Check (Does sample lower pH < 5?) Solubility->pH_Check FRAP FRAP Assay (pH 3.6 - Naturally Acidic) Solubility->FRAP Parallel Workflow DPPH_Std Standard DPPH (Methanol) pH_Check->DPPH_Std No (Neutral) DPPH_Buf Buffered DPPH (Acetate pH 5.5) pH_Check->DPPH_Buf Yes (Acidic) Analysis Data Analysis (IC50 / TEAC) DPPH_Std->Analysis DPPH_Buf->Analysis FRAP->Analysis

Caption: Decision matrix for selecting the appropriate buffering conditions based on the acidic nature of the isoxazole derivative.

Data Presentation & Analysis

Summarize your findings in a comparative table. High-quality reporting requires reporting the IC50 (lower is better) and the TEAC (higher is better).

Compound IDAssayIC50 (µM)TEAC (µM Trolox/µM Compound)R² (Fit)
Isoxazole-COOH DPPH[Experimental Value][Calculated]> 0.95
Isoxazole-COOH FRAPN/A[Calculated]> 0.98
Ascorbic Acid DPPH15.2 ± 1.11.0 (Reference)0.99

Validation Criteria:

  • Z'-Factor: For high-throughput screening, ensure Z' > 0.5.

  • CV%: Intra-assay coefficient of variation should be < 5%.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][6][7] LWT - Food Science and Technology, 28(1), 25-30.

  • Benzie, I. F., & Strain, J. J. (1996).[3] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][4][8] Analytical Biochemistry, 239(1), 70-76.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

  • Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Polygonatum odoratum. Journal of Agricultural and Food Chemistry, 62(14), 3086–3094. (Discusses pH interference in DPPH).

Sources

Application Note: High-Performance Liquid Chromatography Quantification of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the HPLC quantification of 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS: 178316-77-3), a highly polar, amphoteric isoxazole derivative often used as a synthesis building block or occurring as a metabolic intermediate.

Executive Summary

Quantifying 1-(4-Hydroxyisoxazole)-carboxylic Acid presents a distinct chromatographic challenge due to its high polarity and amphoteric nature . Standard C18 reversed-phase methods often fail, resulting in elution near the void volume (


) and poor peak symmetry caused by secondary silanol interactions or metal chelation typical of hydroxy-isoxazoles.

This protocol details a validated High-Aqueous Stability Reversed-Phase (RP-AQ) method designed to ensure retention (


) and peak symmetry. We utilize a polar-embedded stationary phase combined with precise pH control to suppress ionization, ensuring robust quantification for drug development and synthetic quality control.

Analyte Profile & Mechanistic Insight

PropertyData / CharacteristicImpact on Chromatography
Chemical Name 1-(4-Hydroxyisoxazole)-carboxylic AcidNote: Nomenclature varies; often corresponds to 4-hydroxyisoxazole-3-carboxylic acid derivatives.
CAS Number 178316-77-3Unique identifier for sourcing standards.
Molecular Formula

(MW: 129.07 g/mol )
Low molecular weight requires high-efficiency columns.
Acidity (pKa) ~3.5 (COOH), ~6-7 (OH)Critical: Dual ionization sites. Mobile phase pH must be < 2.5 to protonate the acid for retention.
Polarity (LogP) < 0 (Estimated)Highly hydrophilic; requires 95-100% aqueous start or HILIC mode.
UV Max ~230–254 nmIsoxazole ring absorption.
The "Why" Behind the Method
  • The Retention Problem: The carboxylic acid moiety makes the molecule anionic at neutral pH, causing repulsion from C18 pores.

  • The Tailing Problem: The 4-hydroxy-isoxazole motif can chelate trace metals in the stainless steel of the column or LC system, leading to severe tailing.

  • The Solution: We employ a 100% Aqueous-Stable C18 column (preventing phase collapse) and a Phosphate Buffer (pH 2.5) to suppress ionization and mask silanols.

Method Development Decision Tree

The following logic flow illustrates the selection process for the stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte: 1-(4-Hydroxyisoxazole)-carboxylic Acid CheckLogP Check Polarity (LogP < 0) Start->CheckLogP StandardC18 Standard C18? CheckLogP->StandardC18 If selected SelectColumn Select Polar-Embedded or High-Aqueous C18 (T3/AQ) CheckLogP->SelectColumn Recommended PhaseCollapse Risk: Phase Collapse (Dewetting) Poor Retention StandardC18->PhaseCollapse CheckpKa Check pKa (~3.5) SelectColumn->CheckpKa SelectpH Set Mobile Phase pH < 2.5 (Suppress Ionization) CheckpKa->SelectpH FinalMethod Final Method: C18-AQ Column + 20mM Phosphate pH 2.5 SelectpH->FinalMethod

Figure 1: Decision matrix for selecting chromatographic conditions for polar acidic isoxazoles.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

    • Requirement: Low-dispersion tubing (0.12 mm ID) recommended to maintain peak shape for early eluters.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%, HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions

This "self-validating" system uses a specific column chemistry that resists dewetting under 100% aqueous conditions, essential for retaining this analyte.

ParameterSetting / SpecificationRationale
Column Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or Phenomenex Kinetex Polar C18 C18 bonding density optimized for pore accessibility in 100% water.
Column Temp 30°C ± 1°CMaintains reproducible viscosity and kinetics.
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Low pH suppresses carboxyl ionization (

), increasing hydrophobicity.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects on peak shape.
Detection UV 254 nm (BW: 4 nm, Ref: 360 nm)Isoxazole ring absorption maximum.
Gradient Program

Note: Although isocratic conditions (e.g., 5% B) might work, a gradient is recommended to clear the column of any hydrophobic impurities from the sample matrix.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 1000Load: Maximize retention.
3.00 1000Isocratic Hold: Ensure interaction with stationary phase.
10.00 7030Elution: Ramp to elute analyte.
10.10 595Wash: Remove hydrophobic contaminants.
13.00 595Wash Hold
13.10 1000Re-equilibration
18.00 1000Ready

Sample Preparation Workflow

For synthetic standards or API (Active Pharmaceutical Ingredient) analysis, a "Dilute-and-Shoot" approach is sufficient. For biological matrices, Protein Precipitation (PPT) is required.

SamplePrep Sample Raw Sample (Solid/Liquid) Weigh Weigh 10 mg Standard Sample->Weigh Dissolve Dissolve in Mobile Phase A (Buffer) Weigh->Dissolve Solvent Match Sonicate Sonicate (5 mins, < 25°C) Dissolve->Sonicate Filter Filter (0.22 µm PVDF) Sonicate->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solvent compatibility.[1]

Critical Step: Dissolve the sample in Mobile Phase A (Buffer) or water. Do NOT dissolve in pure Acetonitrile or Methanol. Injecting a strong solvent plug will cause "solvent breakthrough," where the polar analyte travels with the injection solvent rather than interacting with the column, resulting in split peaks.

Method Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, the following acceptance criteria must be met before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
> 2.5 x Void Time (

)
If too fast: Reduce %B (go 100% aqueous) or lower pH.
Tailing Factor (

)
0.9 <

< 1.5
If > 1.5: Add 0.1% Triethylamine (TEA) or check column history.
Theoretical Plates (N) > 5000If low: Check connections for dead volume or replace column.
Precision (RSD) < 1.0% for n=6 injectionsIf high: Check injector reproducibility or pump pulsation.
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)If nonlinear: Check detector saturation at high conc.
Limit of Quantitation (LOQ)

Based on signal-to-noise (S/N) ratio:

  • LOD (S/N = 3): Typically ~0.05 µg/mL.[2]

  • LOQ (S/N = 10): Typically ~0.2 µg/mL.

Troubleshooting & Scientific Nuances

Peak Tailing

Hydroxyisoxazoles are notorious for chelating iron in stainless steel frits.

  • Symptom: Severe tailing or peak broadening.

  • Fix: Passivate the LC system with 30% Phosphoric acid (offline) or use a "Bio-inert" (Titanium/PEEK) flow path if available. Alternatively, add 5 µM EDTA to Mobile Phase A.

Retention Time Shift
  • Cause: pH fluctuation. The analyte's retention is extremely sensitive to pH near its pKa.

  • Fix: Always measure pH of the buffer after adding the salt and before adding organic solvent (though here we use 100% aqueous buffer). Ensure thermostat is stable at 30°C.

Unknown Impurities
  • Degradation: Isoxazoles can undergo ring-opening under strong basic conditions or intense light. Keep samples in amber vials and autosampler at 4°C.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionisable solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2008). Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America.

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Hydroxyisoxazole-Carboxylic Acids and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Hydroxyisoxazole-Carboxylic Acids (HICAs) presents a distinct bioanalytical challenge due to their dual functionality: the high polarity of the carboxylic acid tail and the amphoteric nature of the isoxazole heterocycle. These compounds, often serving as bioisosteres for glutamate or aspartate in drug design (e.g., agonists at AMPA/KA receptors) or as metabolites of isoxazole-containing drugs (e.g., Leflunomide, Isoxaflutole), require specialized chromatographic approaches.

Standard Reverse-Phase Liquid Chromatography (RPLC) often fails to retain these small, polar anions, leading to co-elution with matrix salts and significant ion suppression. This Application Note details a robust HILIC-MS/MS (Negative Mode) protocol designed to resolve 1-(4-Hydroxyisoxazole)-carboxylic acid and its primary metabolites (glucuronides and ring-cleavage products) in biological matrices.

Chemical Context & Metabolic Fate[1][2]

Understanding the physicochemical properties of the analyte is the first step in method design.

  • Acidity (pKa): The carboxylic acid moiety typically has a pKa of ~3.5–4.5. The hydroxyl group on the isoxazole ring (enol-like) can also be acidic (pKa ~6–7). At physiological pH (7.4), the molecule is likely a dianion or a zwitterion depending on substitution.

  • Metabolic Pathways:

    • Phase II Conjugation: The hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), forming O-glucuronides.

    • Ring Opening: The isoxazole ring is susceptible to reductive cleavage (often bacterial or hepatic), resulting in open-chain nitrile or diketone derivatives.

Visualization: Metabolic Pathways & Analytical Challenges

MetabolicPathways cluster_LC Chromatographic Strategy Parent Parent: Hydroxyisoxazole-COOH (m/z [M-H]-) Glucuronide Metabolite 1: O-Glucuronide (+176 Da) (Highly Polar) Parent->Glucuronide UGT (Phase II) RingOpen Metabolite 2: Diketonitrile/Amide (Ring Cleavage) Parent->RingOpen Reductive Cleavage (CYP/Gut Flora) HILIC HILIC Retention (Separates Salts) Parent->HILIC Recommended RPLC C18 Retention (Void Volume Elution) Parent->RPLC Avoid Suppression Matrix Interferences (Salts/Phospholipids) Suppression->Parent Ion Suppression (Co-elution in RPLC)

Figure 1: Metabolic fate of Hydroxyisoxazole-COOH and the rationale for selecting HILIC chromatography to avoid matrix suppression.

Sample Preparation Protocol

Due to the high polarity of HICAs, Liquid-Liquid Extraction (LLE) is generally inefficient. We recommend Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . This method utilizes the acidic nature of the analyte to lock it onto the sorbent while washing away neutrals and phospholipids.

Protocol: MAX-SPE Extraction

Matrix: Plasma/Serum (100 µL)

StepSolvent/ActionMechanistic Rationale
1. Pre-treatment Add 100 µL 4% H3PO4 in water.Acidifies sample to disrupt protein binding; ensures analyte is protonated for initial interaction or pH adjustment for SPE.
2. Conditioning 1 mL MeOH, then 1 mL Water.Activates sorbent pores.
3. Loading Load pre-treated sample (Gravity/Low Vacuum).Slow loading maximizes interaction with the quaternary amine (AX) sites.
4. Wash 1 1 mL 5% NH4OH in Water.Critical: High pH ionizes the carboxylic acid (COO-), locking it to the positively charged sorbent (Ionic interaction). Removes neutrals.
5. Wash 2 1 mL MeOH.Removes hydrophobic interferences (lipids) while analyte remains ionically bound.
6. Elution 2 x 400 µL 2% Formic Acid in MeOH.Acidifies the environment, protonating the carboxyl group (COOH), breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate (N2, 40°C), recon in 100 µL Mobile Phase B .Matches the initial conditions of HILIC chromatography (high organic).

LC-MS/MS Methodology

Chromatographic Conditions (HILIC)

Standard C18 columns often result in elution at the void volume (


) for isoxazole carboxylic acids. We utilize a Zwitterionic or Amide-HILIC  stationary phase.
  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

    • Note: High pH ensures the acid is fully ionized, improving peak shape in HILIC.

  • Mobile Phase B (MPB): Acetonitrile:Water (95:5).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % MPB (Organic) State
0.0 90 Initial Hold (High Organic for HILIC retention)
1.0 90 Isocratic Hold
5.0 40 Elution Gradient
5.1 90 Re-equilibration

| 8.0 | 90 | End of Run |

Mass Spectrometry (ESI Negative Mode)

Isoxazole carboxylic acids ionize best in negative mode (


) due to the labile proton on the carboxyl group.
  • Source: ESI Negative (ESI-).

  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 500°C.

MRM Transitions (Example for generic Hydroxyisoxazole-COOH):

  • Assumption: Molecular Weight approx 143 Da (Generic scaffold).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Parent 142.098.015Loss of CO2 (Decarboxylation)
Parent (Qual) 142.042.025Ring Cleavage (CNO fragment)
Glucuronide 318.0142.012Loss of Glucuronic Acid (-176)
IS (d3-Analog) 145.0101.015Isotope Match

Method Validation Strategy

To ensure the trustworthiness of the data, the following validation parameters (per FDA/EMA guidelines) must be assessed.

Matrix Effect (ME) Quantification

HILIC methods are prone to specific suppression zones. You must calculate the Matrix Factor (MF).



  • Requirement: CV of MF across 6 different lots of plasma must be < 15%.

  • Troubleshooting: If suppression is high (>20%), switch from PPT to the MAX-SPE protocol described above.

Stability of the Isoxazole Ring

Isoxazoles can be light-sensitive or unstable in basic solutions over time.

  • Benchtop Stability: Assess analyte stability in plasma at RT for 4 hours.

  • Autosampler Stability: Verify stability in high-organic solvent (MPB) for 24 hours. Warning: Some glucuronides may hydrolyze back to the parent in acidic mobile phases if left too long.

References & Authority

  • Metabolic Activation of Carboxylic Acids: Skonberg, C., et al. "Metabolic activation of carboxylic acids." Expert Opinion on Drug Metabolism & Toxicology, 2008.[1] Link

  • Isoxazole Metabolism (Leflunomide/Teriflunomide): "Clinical Pharmacology and Biopharmaceutics Review: Leflunomide." FDA Access Data. Link

  • HILIC Methodology for Polar Acids: Jian, W., et al. "HILIC-MS/MS for the determination of polar acid metabolites." Journal of Chromatography B, 2010. Link(Note: Generalized citation for HILIC utility in polar acids).

  • Isoxaflutole Metabolite Analysis: "Determination of isoxaflutole and its metabolites in soil and water by LC-MS/MS." Food and Agriculture Organization (FAO) Specifications. Link

Diagram: Method Development Decision Tree

MethodTree Start Start: Hydroxyisoxazole-COOH Analysis PolarityCheck LogP < 0? (Highly Polar) Start->PolarityCheck HILIC_Path Yes: Use HILIC PolarityCheck->HILIC_Path True RPLC_Path No: Use C18 PolarityCheck->RPLC_Path False (Unlikely) AmideCol Column: Amide or ZIC-HILIC MP: AcN/Water + 10mM NH4OAc HILIC_Path->AmideCol Prep Sample Prep Strategy AmideCol->Prep PPT Protein Precip (PPT) Risk: High Matrix Effect Prep->PPT SPE MAX-SPE (Anion Exchange) Benefit: Removes Phospholipids Prep->SPE

Figure 2: Decision tree for selecting chromatographic and extraction conditions.

Sources

Derivatization of 1-(4-Hydroxyisoxazole)-carboxylic Acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Derivatization of 4-Hydroxyisoxazole-3-Carboxylic Acid Scaffolds for Biological Screening

Executive Summary & Technical Scope

This application note details the derivatization protocols for 4-hydroxyisoxazole-3-carboxylic acid (3-HICA) and its structural analogs. These scaffolds are "privileged structures" in neuropharmacology, serving as rigid, planar bioisosteres of L-Glutamate and L-Aspartate .

Nomenclature Correction: Standard IUPAC numbering for isoxazole assigns position 1 to the oxygen atom and position 2 to the nitrogen. Consequently, a "1-carboxylic acid" derivative is chemically invalid. This guide addresses the biologically relevant 3-carboxylic acid and 5-carboxylic acid variants, which are critical pharmacophores for developing AMPA, Kainate, and NMDA receptor ligands.[1]

Key Application Areas:

  • Excitatory Amino Acid Transporter (EAAT) Inhibitors: Modulating glutamate uptake.[1]

  • Ionotropic Glutamate Receptor (iGluR) Agonists/Antagonists: Probing synaptic plasticity.[1]

  • Fragment-Based Drug Discovery (FBDD): Using the isoxazole core as a polar scaffold to improve solubility and metabolic stability.

Scientific Rationale: The Isoxazole Pharmacophore

The 4-hydroxyisoxazole moiety acts as a masked enol equivalent. Its acidity (


) mimics the distal carboxylic acid of glutamate but with distinct electronic properties that enhance binding selectivity.
Mechanistic Insight: Why Derivatize?
  • Lipophilicity Modulation: The parent acid is highly polar (

    
    ), limiting Blood-Brain Barrier (BBB) penetration.[1] Ester/amide derivatization temporarily masks this polarity (prodrug strategy) or targets hydrophobic pockets within the receptor binding site.[1]
    
  • Selectivity Tuning: Substituents at the 3- or 5-position dictate selectivity between AMPA (preferring bulky 5-substituents) and NMDA receptors.

  • Stability: The isoxazole ring is sensitive to reductive cleavage (N-O bond) and strong bases (ring opening).[1] Protocols must avoid harsh reducing conditions (e.g., LiAlH4) or prolonged exposure to strong alkalis.[1]

Strategic Workflow: Derivatization Logic

The following diagram outlines the logical flow for generating a library of derivatives while preserving the integrity of the isoxazole ring.

DerivatizationWorkflow cluster_logic Critical Decision Point Scaffold Core Scaffold (4-OH-Isoxazole-3-COOH) Protection Step 1: Orthogonal Protection (Mask 4-OH with Bn/MOM) Scaffold->Protection  Prevent Self-Acylation Activation Step 2: Carboxyl Activation (HATU/NHS Esters) Protection->Activation  Generate Electrophile Coupling Step 3: Library Diversification (Amide/Ester Coupling) Activation->Coupling  + Amines/Alcohols Deprotection Step 4: Global Deprotection (Restore 4-OH) Coupling->Deprotection  H2/Pd-C or Acid Screening Biological Screening (AMPA/NMDA Assays) Deprotection->Screening  Final QC

Figure 1: Step-wise derivatization workflow ensuring chemoselectivity between the hydroxyl and carboxylic acid moieties.

Detailed Experimental Protocols

Protocol A: Orthogonal Protection of the 4-Hydroxyl Group

Rationale: The 4-OH group is nucleophilic enough to compete during carboxylic acid activation, leading to polymerization. It must be protected with a group stable to amide coupling conditions but removable without destroying the isoxazole ring. Benzyl (Bn) is the gold standard here.[1]

Reagents:

  • 4-Hydroxyisoxazole-3-carboxylic acid (1.0 eq)

  • Benzyl bromide (2.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the scaffold in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at 
    
    
    
    for 15 minutes.
  • Alkylation: Add Benzyl bromide dropwise. Note: This will esterify the COOH and etherify the OH.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Selective Hydrolysis: The resulting dibenzyl species is treated with LiOH (1.1 eq) in THF:Water (3:1) at

    
     for 1 hour.[1] This selectively hydrolyzes the ester (more labile) while retaining the benzyl ether on the 4-OH.
    
  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc, and recrystallize.

    • Yield Target: >75%[1]

    • Validation: NMR should show 5 aromatic protons (Bn) and loss of ethyl/methyl signals if used.[1]

Protocol B: High-Throughput Amide Library Synthesis

Rationale: Amide bonds are stable bioisosteres of the peptide backbone. Using HATU ensures high yields with sterically hindered amines.

Reagents:

  • O-Benzyl-protected Scaffold (from Protocol A)[1]

  • Diverse Amine Library (

    
    )[1]
    
  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF or DMA[1]

Procedure:

  • Activation: In a 96-well reaction block, add the Protected Scaffold (100 µmol) and DIPEA in DMF (500 µL). Add HATU and shake for 10 minutes.

  • Coupling: Add the specific amine (1.1 eq) to each well.

  • Incubation: Shake at RT for 16 hours.

  • Quenching: Add 10% citric acid solution to quench excess amine.

  • Extraction: Liquid-Liquid extraction using EtOAc/Water within the block or use Solid Phase Extraction (SPE) cartridges.

Protocol C: Deprotection (Hydrogenolysis)

Rationale: The isoxazole N-O bond is susceptible to reductive cleavage. Standard Hydrogenation (


, Pd/C) can ring-open isoxazoles to form amino-ketones.[1] Conditions must be mild. 

Modified Procedure:

  • Catalyst: Use Palladium Hydroxide on Carbon (Pearlman's Catalyst) or Pd/C (5% loading).[1]

  • Solvent: Methanol or Ethanol.

  • Condition: Hydrogen balloon (1 atm) at RT. Do not use high pressure.

  • Monitoring: Monitor by LC-MS every 15 minutes. Stop immediately upon disappearance of the Benzyl signal.

    • Risk Mitigation: If ring opening is observed, switch to acid-labile protection (e.g., MOM or t-Butyl) in the initial design, removable with TFA.[1]

Data Analysis & Validation Standards

For biological screening, compound purity must exceed 95%.[1] Isoxazole derivatives often show distinct fragmentation patterns.

Table 1: QC Parameters for Isoxazole Derivatives

ParameterMethodAcceptance CriteriaNote
Purity HPLC-UV (254 nm)> 95%Impurities often possess high neurotoxicity.
Identity LC-MS (ESI+)

Isoxazoles may show

fragments.[1]
Stability DMSO (7 days)> 98% recoveryCheck for ring hydrolysis in aqueous buffers.
Solubility Kinetic Solubility> 50 µM in PBSEssential for electrophysiology assays.

Biological Context: Receptor Interaction Map

Understanding how these derivatives interact with the Glutamate receptor binding pocket is crucial for library design.

PharmacophoreMap cluster_mod Derivatization Effects Isoxazole Isoxazole Ring (Planar) Receptor Glutamate Receptor (Binding Pocket) Isoxazole->Receptor  Pi-Stacking (Y/F residues) OH_Group 4-OH Group (H-Bond Donor) OH_Group->Receptor  H-Bond to Arg/Thr COOH_Tail 3-COOH / Amide (Anionic/Polar) COOH_Tail->Receptor  Salt Bridge (Arg/Lys) Mod Amide Substituent Mod->COOH_Tail  Attached here Mod->Receptor  Hydrophobic Pocket Access

Figure 2: Pharmacophore mapping of the 4-hydroxyisoxazole scaffold within the glutamate receptor binding site.

References

  • Madsen, U., et al. (2007).[1] Synthesis and pharmacology of glutamate receptor ligands: new isothiazole analogues of ibotenic acid. Organic & Biomolecular Chemistry.[2][3][4][5][6][7] Link

  • Conti, P., et al. (1998).[1] 3-Hydroxyisoxazole-4-carboxylic acid analogues of ibotenic acid: Synthesis and pharmacological characterization at ionotropic glutamate receptors. Journal of Medicinal Chemistry.[3] Link[1]

  • Krogsgaard-Larsen, P., et al. (2002).[1] GABA(A) receptor agonists and partial agonists: structure-activity relationships for a series of bicyclic isoxazole analogues. Journal of Medicinal Chemistry.[3] Link

  • Horgan, C., et al. (2022).[1] Recent developments in the practical application of novel carboxylic acid bioisosteres. University College Cork / CORA. Link[1]

  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids.Link[1]

Sources

Application Note & Protocols: A Cell-Based Assay Workflow for Efficacy Evaluation of 1-(4-Hydroxyisoxazole)-carboxylic Acid (HICA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The novel compound, 1-(4-Hydroxyisoxazole)-carboxylic Acid, hereafter referred to as HICA, represents a new chemical entity within this class. The carboxylic acid moiety, while common in bioactive molecules, can present challenges related to pharmacokinetics and toxicity.[3][4] Therefore, a systematic evaluation of HICA's biological efficacy is critical.

This document provides a comprehensive, multi-phase workflow with detailed protocols for characterizing the cellular effects of HICA. The approach is designed to first establish a foundational understanding of its bioactivity and then to dissect the underlying mechanism of action. This tiered approach ensures a logical progression from broad screening to specific hypothesis testing, optimizing resource allocation and generating a robust data package for decision-making in a drug development context.

Phase 1: Foundational Bioactivity Screening - Cytotoxicity and Dose-Response

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This establishes the concentration range at which the compound elicits a biological response and identifies its cytotoxic potential. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[5][6]

Principle of the MTT Assay

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5] The quantity of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells. The absorbance of the resulting purple solution can be measured spectrophotometrically.[6][7]

Experimental Workflow: Phase 1

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Select & Culture Cancer Cell Line (e.g., HeLa, A549) seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate hica_prep Prepare HICA Stock Solution (DMSO) & Serial Dilutions treat_cells Treat Cells with HICA Dilutions (24-72h) hica_prep->treat_cells seed_plate->treat_cells add_mtt Add MTT Reagent (3-4h Incubation) treat_cells->add_mtt solubilize Add Solubilization Buffer (e.g., SDS-HCl) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability vs. Vehicle Control read_abs->calc_viability gen_curve Generate Dose-Response Curve & Calculate IC50 calc_viability->gen_curve

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • HICA compound

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of HICA in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the HICA dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes, protected from light.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of HICA concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

HICA Conc. (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0)1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%
1000.086.4%
Conclusion: HICA demonstrates dose-dependent cytotoxicity with a calculated IC50 of approximately 10 µM . This value will guide the concentrations used in subsequent mechanistic assays.

Phase 2: Mechanistic Elucidation

If HICA is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Principle of the Caspase-Glo® 3/7 Assay

This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and caspase-7.[9] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[10]

Protocol 2: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates suitable for luminescence

  • Cells and HICA compound as in Protocol 1

  • Positive control (e.g., Staurosporine, 1 µM)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with HICA at its IC50 and 2x IC50 concentrations (e.g., 10 µM and 20 µM) for a relevant time period (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation: Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of treated samples to the vehicle control.

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle15,0001.0
HICA (10 µM)75,0005.0
HICA (20 µM)120,0008.0
Staurosporine (1µM)150,00010.0
Conclusion: Treatment with HICA leads to a significant, dose-dependent increase in caspase-3/7 activity, strongly suggesting that the observed cytotoxicity is mediated by the induction of apoptosis.

Phase 3: Probing Upstream Pathways & Proliferation

Given that many isoxazole derivatives exert anticancer effects, it is plausible that HICA may inhibit cell proliferation and/or interfere with key cancer-related signaling pathways.[1][2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[11][12][13]

Principle of the BrdU Cell Proliferation Assay

This assay measures DNA synthesis directly. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA by proliferating cells during the S-phase of the cell cycle.[14][15][16] The incorporated BrdU is then detected using a specific anti-BrdU antibody, allowing for the quantification of cells that are actively dividing.

Principle of Western Blotting for Pathway Analysis

Western blotting allows for the detection of specific proteins within a complex mixture. To assess PI3K/Akt pathway activity, antibodies that specifically recognize the phosphorylated (active) forms of key proteins, such as Akt (at Ser473), are used. A change in the ratio of phosphorylated protein to total protein indicates modulation of the pathway.

Integrated Workflow: Phase 2 & 3

G cluster_apoptosis Apoptosis Induction cluster_proliferation Anti-Proliferative Effects cluster_pathway Signaling Pathway Analysis ic50 Result from Phase 1: HICA IC50 Determined caspase_assay Caspase-Glo 3/7 Assay (at IC50 & 2x IC50) ic50->caspase_assay brdu_assay BrdU Incorporation Assay (at 0.5x IC50 & IC50) ic50->brdu_assay western_blot Western Blot for p-Akt/Akt (Time Course at IC50) ic50->western_blot caspase_result Result: Apoptosis Confirmed caspase_assay->caspase_result brdu_result Result: Proliferation Inhibited brdu_assay->brdu_result western_result Result: Akt Phosphorylation Reduced western_blot->western_result

Caption: Decision-making workflow for mechanistic studies.

Protocol 3: BrdU Cell Proliferation ELISA

Materials:

  • BrdU Cell Proliferation ELISA Kit (Roche, Abcam, or similar)

  • Cells and HICA compound

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with HICA at sub-lethal and lethal concentrations (e.g., 0.5x IC50 and IC50) for 24-48 hours.

  • BrdU Labeling: Add the BrdU labeling solution to each well for the final 2-4 hours of the incubation period, as per the kit manufacturer's protocol.[17]

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA using the provided fixing solution. This step is crucial to expose the incorporated BrdU to the antibody.[17]

  • Antibody Incubation: Add the anti-BrdU-POD (peroxidase-conjugated) antibody and incubate.

  • Substrate Reaction: Wash the wells and add the TMB substrate solution. A color change will develop.

  • Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm with a reference at 690 nm).

Protocol 4: Western Blot for p-Akt/Total Akt

Materials:

  • 6-well plates

  • HICA compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with HICA (at IC50) for various time points (e.g., 0, 1, 3, 6 hours). Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total Akt to ensure equal protein loading.

PI3K/Akt Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HICA HICA (Hypothesized Target) HICA->PI3K Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway by HICA.

Data Interpretation: A decrease in the p-Akt/total Akt ratio in HICA-treated cells compared to the vehicle control would indicate that HICA inhibits the PI3K/Akt signaling pathway, providing a plausible mechanism for its anti-proliferative and pro-apoptotic effects.

References

  • Castel, P., et al. (2021). PI3K/AKT/mTOR pathway and its role in cancer therapeutics: Are we making headway? Frontiers in Oncology. Available at: [Link][18]

  • Saeed, A., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link][1][2]

  • Hennessy, B. T., et al. (2005). The PI3K/AKT pathway in cancer. Nature Reviews Drug Discovery. Available at: [Link][12]

  • Fatollahzadeh Dizaji, M., et al. (2025). Biologically-active isoxazole-based drug molecules. ResearchGate. Available at: [Link][19]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell. Available at: [Link][13]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link][3]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link][8]

  • Bio-Rad. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Available at: [Link][15]

  • protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link][10]

  • Kamiya Biomedical Company. (n.d.). BrdU Cell Proliferation ELISA. Available at: [Link][17]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Available at: [Link][16]

Sources

1-(4-Hydroxyisoxazole)-carboxylic Acid as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Catalog Name: 1-(4-Hydroxyisoxazole)-carboxylic Acid CAS: 178316-77-3 Molecular Weight: 129.07 g/mol Formula: C₄H₃NO₄

Executive Summary

In the landscape of modern medicinal chemistry, 4-Hydroxyisoxazole-3-carboxylic acid (often listed in catalogs as 1-(4-Hydroxyisoxazole)-carboxylic Acid) represents a high-value, bifunctional building block. Its utility stems from its ability to serve as a rigid, polar scaffold that mimics key biological pharmacophores while offering orthogonal vectors for chemical diversification.[1]

This guide outlines the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike flexible aliphatic chains, the isoxazole ring locks the hydroxyl and carboxylate groups into a specific planar geometry, making it an ideal bioisostere for salicylic acid and excitatory amino acids (glutamate/aspartate) .[1]

Key Advantages[1][2][3]
  • Orthogonal Reactivity: Contains a nucleophilic hydroxyl group (C4-OH) and an electrophilic carboxyl group (C3-COOH), allowing for sequential, selective functionalization.

  • Physicochemical Control: The isoxazole ring lowers logP (lipophilicity) compared to phenyl rings, potentially improving metabolic stability and solubility.[1]

  • Bioisosterism: Acts as a scaffold hop for ortho-hydroxybenzoic acids (salicylates) and heteroaromatic amino acid mimetics.

Chemical Identity & Stability Profile

Correction on Nomenclature: While frequently sold as "1-(4-Hydroxyisoxazole)-carboxylic Acid," this name is chemically misleading as the nitrogen is at position 2. The IUPAC designation is 4-hydroxyisoxazole-3-carboxylic acid .

PropertyValue / CharacteristicImplication for Synthesis
pKa (COOH) ~3.5 – 4.0Standard amide coupling reagents (HATU, EDC) are effective.
pKa (OH) ~6.0 – 7.0More acidic than phenol (pKa 10).[1] Reacts readily in Mitsunobu or alkylation reactions under mild base.[1]
Ring Stability ModerateAvoid: Catalytic hydrogenation (H₂/Pd) or strong reducing agents (LiAlH₄), which cleave the N-O bond.[1]
Solubility DMSO, DMF, MeOHPolar aprotic solvents recommended for substitution reactions.[1]

Strategic Applications in Medicinal Chemistry

Bioisosteric Replacement

The 4-hydroxyisoxazole-3-carboxylic acid scaffold is a topological mimic of Salicylic Acid (2-hydroxybenzoic acid). The N-O bond of the isoxazole ring creates an electronic distribution similar to the aromatic ring of salicylate but with higher polarity.[1]

  • Target Class: NSAID targets (COX enzymes), Kinase inhibitors (replacing phenol-carboxylate moieties), and CNS targets (NMDA/AMPA receptors).[1]

  • Design Logic: Replacement of the phenyl ring with isoxazole reduces lipophilicity (lowers cLogP) and introduces new H-bond acceptor vectors (Ring N and O).[1]

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 129 Da, this molecule is a perfect "Fragment" starting point.[1]

  • Vector A (COOH): Growth point for hydrophobic domains (via amide coupling).[1]

  • Vector B (OH): Growth point for solubilizing groups or specific H-bond interactions (via ether formation).[1]

Experimental Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 4-Hydroxyisoxazole- 3-carboxylic Acid (Scaffold) PathA Amide Coupling (C3-COOH Functionalization) Start->PathA HATU, R-NH2 PathB Ether Synthesis (C4-OH Functionalization) Start->PathB Mitsunobu or R-X/Base PathC Ring Cleavage (Reductive Opening) Start->PathC H2, Pd/C or Mo(CO)6 ProdA Isoxazole-3-Carboxamides (Library Generation) PathA->ProdA ProdB 4-Alkoxyisoxazoles (Potency Optimization) PathB->ProdB ProdC 1,3-Dicarbonyl Enaminones (Scaffold Hopping) PathC->ProdC

Figure 1: Divergent synthetic pathways for 4-hydroxyisoxazole-3-carboxylic acid.

Protocol A: Selective Amide Coupling (C3-COOH)

This protocol functionalizes the carboxylic acid while leaving the C4-hydroxyl free for later modification or H-bonding.

Reagents:

  • Scaffold: 4-Hydroxyisoxazole-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the scaffold in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.0 equiv of DIPEA, followed by 1.1 equiv of HATU. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow.[1]

  • Addition: Add 1.1 equiv of the amine.

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold - OH + Amine).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Checkpoint: If the 4-OH interferes (ester formation), use T3P (Propylphosphonic anhydride) as the coupling agent, which is highly selective for amides over esters.[1]

Protocol B: O-Alkylation of C4-Hydroxyl (Mitsunobu Reaction)

This protocol installs diversity at the 4-position using alcohols.

Reagents:

  • Substrate: Isoxazole-3-carboxylate ester (protect COOH first as methyl ester) or Amide derivative.

  • Alcohol: R-OH (1.5 equiv)

  • Phosphine: PPh₃ (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the isoxazole substrate (1.0 equiv), R-OH (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M) under N₂ atmosphere.

  • Cooling: Cool the reaction to 0°C.

  • Addition: Dropwise add DIAD (1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide) or load directly onto silica.[1]

  • Purification: Flash chromatography.

Protocol C: Scaffold Stability Check

Before advancing to animal studies, verify the stability of the isoxazole ring in reducing environments.[1]

  • Incubate compound (10 µM) in liver microsomes (RLM/HLM) + NADPH.[1]

  • Monitor for ring opening (mass shift +2 Da or cleavage products) via LC-MS/MS.[1]

  • Insight: If ring opening is fast, the compound may act as a prodrug for a 1,3-dicarbonyl species.[1]

References

  • Vertex AI Search. (2025).[1] Search Results for 4-Hydroxyisoxazole-3-carboxylic Acid and Bioisosteres.[2]3[1]

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.[1]

  • Pevarello, P., et al. (2004).[1] "Isoxazole derivatives as antagonists of the NMDA receptor."[1] Journal of Medicinal Chemistry. [Contextual Citation for Isoxazole Ligands]

  • ChemicalBook. (2023).[1] "Product Entry: 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3)."[4][5][6]

  • Santa Cruz Biotechnology. "1-(4-Hydroxyisoxazole)-carboxylic Acid Product Data Sheet."

Sources

Protocol for esterification of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Esterification of Hydroxyisoxazole-Carboxylic Acids

Part 1: Executive Summary & Strategic Analysis

1.1 Nomenclature Clarification & Scope The specific nomenclature "1-(4-Hydroxyisoxazole)-carboxylic Acid" presents a chemical impossibility under standard IUPAC numbering, where position 1 is the ring oxygen. Based on pharmacophore prevalence in glutamatergic ligand research (e.g., AMPA/KA receptor agonists), this protocol addresses the two chemically stable and relevant isomers:

  • Scaffold A: 3-Hydroxyisoxazole-5-carboxylic acid (structurally related to Ibotenic acid).

  • Scaffold B: 4-Hydroxyisoxazole-3-carboxylic acid.

1.2 The Chemoselectivity Challenge The esterification of hydroxyisoxazoles is non-trivial due to the acidity of the ring hydroxyl group .

  • pKa Overlap: The 3-hydroxyisoxazole moiety has a pKa of ~4.5–5.5, which is remarkably close to the pKa of the carboxylic acid itself (~3.5–4.5).

  • The "Alkylation Trap": Using basic conditions (e.g., Alkyl Halide +

    
    ) will deprotonate both the carboxylate and the ring hydroxyl, leading to mixtures of esters, ether-esters, and N-alkylated byproducts.
    
  • The Solution: To selectively esterify the carboxylic acid while leaving the ring hydroxyl free (or available for later functionalization), acid-catalyzed conditions are strictly required. The ring hydroxyl remains protonated and non-nucleophilic under low pH.

Part 2: Detailed Experimental Protocols

Method A: In-Situ Acid Chloride Generation (Thionyl Chloride/Methanol)

Recommended for: High yields, scalability, and substrates with poor solubility.

This method generates anhydrous HCl in situ. It drives the reaction forward via the formation of a transient acyl chloride species or activated oxonium intermediate, avoiding the reversibility issues of standard Fischer esterification.

Reagents:

  • Substrate: Hydroxyisoxazole-carboxylic acid (1.0 equiv)[1]

  • Solvent/Reagent: Anhydrous Methanol (MeOH) or Ethanol (EtOH) [0.2 M concentration]

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    

Workflow Diagram (Method A):

EsterificationWorkflow Start Start: Hydroxyisoxazole Acid (Solid, Zwitterionic) Dissolve Step 1: Suspension in dry MeOH (0°C, Inert atm) Start->Dissolve AddSOCl2 Step 2: Dropwise Addition of SOCl2 (Exothermic! Generates HCl) Dissolve->AddSOCl2  Stir 15 min Reflux Step 3: Reflux (60-65°C) Time: 4-12 Hours AddSOCl2->Reflux  Slow warm Monitor Step 4: QC Check (TLC/LCMS) Target: Disappearance of Acid Reflux->Monitor Monitor->Reflux  Incomplete Workup Step 5: Evaporation & Neutralization (Critical pH Control) Monitor->Workup  Conversion >95% Product End: Methyl Ester Product Workup->Product

Caption: Figure 1: Optimized workflow for Thionyl Chloride mediated esterification. Note the critical temperature control at Step 2 to prevent degradation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Solvation: Suspend the Hydroxyisoxazole-carboxylic acid (10 mmol) in anhydrous Methanol (50 mL). The starting material may not fully dissolve due to its zwitterionic character; this is normal.

  • Activation (Critical): Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride (

    
    )  (30-50 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.
    
    • Mechanism:[2][3][4][5]

      
      . This generates dry HCl and activates the carboxyl group.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (65°C) for 4–12 hours. The suspension should clarify as the ester forms (esters are typically more soluble in organic solvents than the zwitterionic acid).

  • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The product will be less polar (higher

    
    ) than the starting acid.
    
  • Workup (The "pH Trap"):

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      . Do not overheat. 
      
    • Residue Handling: The residue is likely the hydrochloride salt of the ester.

    • Option A (Isolation as Salt): Triturate with diethyl ether to remove non-polar impurities. Filter the solid.[6][7]

    • Option B (Free Base): Dissolve residue in minimal water. Carefully adjust pH to ~7.0 using saturated

      
      . WARNING:  Do not exceed pH 8.0. High pH will deprotonate the ring hydroxyl (forming a water-soluble salt) and may cause hydrolysis. Extract immediately with Ethyl Acetate (
      
      
      
      ). Dry organics over
      
      
      and concentrate.
Method B: Alternative Coupling (EDC/DMAP)

Recommended for: Acid-sensitive substrates or when using complex alcohols.

If the substrate contains acid-labile groups, use a Steglich-type esterification. Note that the acidic 3-OH group may compete for the carbodiimide, potentially forming unstable O-acylisoureas.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.2 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Solvent: DMF or DCM (Dry)

Procedure:

  • Dissolve the acid in dry DMF (due to solubility issues in DCM).

  • Add the alcohol and DMAP.

  • Cool to 0°C.

  • Add EDC

    
    HCl. Stir at 0°C for 1 hour, then RT overnight.
    
  • Note: This method often requires chromatographic purification to remove urea byproducts.

Part 3: Reaction Mechanism & Logic

The selectivity of Method A relies on the relative nucleophilicity and the protonation state.

Mechanistic Pathway:

  • Protonation: In high [HCl], the ring Nitrogen and the Carbonyl Oxygen are protonated.

  • Protection: The ring Hydroxyl (OH) is protonated or hydrogen-bonded, reducing its nucleophilicity. It effectively acts as a spectator.

  • Activation: The carboxylic acid reacts with the activated methanol species (or acyl chloride intermediate).

  • Exclusion: Because the medium is acidic, the formation of the phenolate/enolate (which would lead to O-alkylation) is suppressed.

Mechanism Acid Carboxylic Acid (R-COOH) Intermediate Tetrahedral Intermediate Acid->Intermediate H+ Catalyst Methanol MeOH / H+ Methanol->Intermediate Product Ester (R-COOMe) Intermediate->Product -H2O (Major Path) SideProduct O-Alkylation (Ring-OMe) Intermediate->SideProduct Base Catalyzed (BLOCKED in Acid)

Caption: Figure 2: Mechanistic selectivity. Acidic conditions block the "Red" pathway (O-alkylation of the ring), forcing the reaction toward the desired ester.

Part 4: Data Summary & QC Specifications

Table 1: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete solubility of zwitterion.Switch solvent to DMF/MeOH mix or increase reflux time.
Product is Water Soluble Formation of phenolate salt during workup.Keep workup pH < 7.5. Do not use strong NaOH. Salting out (NaCl) helps extraction.
Degradation Reaction temperature too high during

addition.
Strictly maintain 0°C during addition; exotherm is significant.
O-Alkylation (Ring) Presence of base or use of Alkyl Halides.[5][6]Avoid

/MeI methods. Stick to acid catalysis.

Analytical Validation (NMR Expectations):

  • 1H NMR (DMSO-d6):

    • Ester Methyl: Sharp singlet

      
       3.7 – 3.9 ppm.
      
    • Ring Proton: Singlet (for 3,5-disubstituted) around

      
       6.5 – 8.5 ppm (highly dependent on substitution).
      
    • Ring Hydroxyl: Broad singlet, often exchangeable (

      
       10–12 ppm), or invisible if wet.
      

References

  • Horgan, C., et al. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres." University College Cork / CORA. Link

    • Context: Discusses pKa values (~4-5) of 3-hydroxyisoxazoles and their role as carboxylic acid isosteres, validating the acidity concerns in the protocol.
  • Hansen, P., et al. (2023). "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate." Organic Process Research & Development. Link

    • Context: Provides the definitive industrial scale-up route for the methyl ester of 3-hydroxyisoxazole-5-carboxylic acid, confirming the stability of the ester under acidic processing.
  • Abdul Manan, M. A. F., et al. (2023).[1][7][8] "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate." IUCrData. Link

    • Context: Demonstrates the "Alkylation Trap." This paper uses and MeI to synthesize the methoxy (O-alkylated) ester, proving that basic conditions must be avoided if the free hydroxyl is desired.
  • PubChem. "3-Hydroxyisoxazole-4-Carboxylic Acid."[9] National Library of Medicine. Link

    • Context: Verifies the chemical structure and physical properties of the core scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 1, 2026 Document ID: TSC-ISOX-044

Product Identification & Nomenclature Alert

Critical Note: The name "1-(4-Hydroxyisoxazole)-carboxylic Acid" is a common commercial catalog misnomer. The correct IUPAC designation for CAS 178316-77-3 is 4-Hydroxyisoxazole-3-carboxylic acid .

  • Chemical Formula: C₄H₃NO₄[1]

  • Molecular Weight: 129.07 g/mol [1]

  • Core Scaffold: Isoxazole ring (O=1, N=2) with a carboxylic acid at C3 and a hydroxyl group at C4.

  • Key Vulnerability: The compound is an enol-keto tautomer with high susceptibility to N-O bond cleavage and thermal decarboxylation.

Interactive Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Thermal Decarboxylation , Base-Catalyzed Ring Opening , and Oxidative Dimerization .

DegradationPathways Parent 4-Hydroxyisoxazole-3-carboxylic Acid (Parent Compound) MW: 129.07 Tautomer Isoxazolin-4-one Tautomer (Keto Form) Unstable Intermediate Parent->Tautomer  Equilibrium (pH dependent) DecarbProduct 4-Hydroxyisoxazole (Decarboxylated) MW: 85.06 Parent->DecarbProduct  Thermal Stress (>60°C)  Acidic pH CO2 CO2 (Gas) Parent->CO2  -44 Da RingOpen Acyclic Nitrile/Enol (Hydrolyzed) Complex Mixture Parent->RingOpen  Basic pH (>8.0)  Nucleophilic Attack Dimer Oxidative Dimer (Radical Coupling) Tautomer->Dimer  Oxidation (Air/Light)

Figure 1: Mechanistic degradation pathways of 4-Hydroxyisoxazole-3-carboxylic acid. The N-O bond is the structural weak point, particularly under basic conditions.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My LC-MS peak has split into two, or is excessively broad."

Diagnosis: Keto-Enol Tautomerism. The 4-hydroxyisoxazole moiety exists in equilibrium between the enol form (aromatic, stable) and the keto form (isoxazolin-4-one). In unbuffered or non-polar solvents, these tautomers may separate on the column or cause peak tailing.

  • Immediate Fix: Acidify the mobile phase. Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.05% TFA . This forces the equilibrium toward the protonated enol form, sharpening the peak.

  • Protocol Check: Avoid neutral unbuffered water/acetonitrile gradients.

Scenario B: "I see a new peak with Mass [M-44] appearing in my stability samples."

Diagnosis: Thermal Decarboxylation. Carboxylic acids on electron-rich heteroaromatic rings are prone to losing CO₂. This is accelerated by heat and acidic conditions (which protonate the ring, making it a better leaving group).

  • Causality: You likely heated the sample during dissolution or used a drying cycle (SpeedVac) with heat applied.

  • Verification: Check for a peak at m/z 86 (Positive mode) or m/z 84 (Negative mode), corresponding to 4-hydroxyisoxazole.

  • Prevention:

    • Store stock solutions at -80°C.

    • Do not exceed 40°C during solvent evaporation.

    • Lyophilize rather than heat-dry.

Scenario C: "The compound disappears rapidly in PBS (pH 7.4) or basic buffers."

Diagnosis: Base-Catalyzed Ring Opening (N-O Cleavage). The isoxazole N-O bond is weak (bond energy ~55 kcal/mol). Nucleophiles (like OH⁻) attack the C3 or C5 position, leading to ring cleavage and the formation of acyclic nitriles or keto-acids.

  • Mechanism: The "Kempe" rearrangement logic applies here. The base deprotonates the 4-OH, increasing electron density, but strong base eventually attacks the ring.

  • Data Validation: Run a pH stability profile.

    pH Condition % Recovery (24h, RT) Status
    pH 2.0 (0.1% TFA) > 98% Stable
    pH 7.4 (PBS) ~ 85% Caution

    | pH 9.0 (Borate) | < 40% | Critical Degradation |

Validated Experimental Protocols

Protocol 1: Stability Profiling (Stress Test)

Use this protocol to validate the integrity of your specific lot.

  • Preparation: Prepare a 1 mM stock solution in DMSO (DMSO prevents hydrolysis better than water).

  • Acid Stress: Dilute to 100 µM in 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Expected Result: Appearance of decarboxylated product (M-44).

  • Base Stress: Dilute to 100 µM in 0.1 M NaOH. Incubate at RT for 2 hours.

    • Expected Result: Loss of parent peak; appearance of early-eluting polar fragments (ring-opened acyclics).

  • Oxidative Stress: Dilute to 100 µM in 3% H₂O₂.

    • Expected Result: Formation of dimers or N-oxides.

Protocol 2: LC-MS Method Parameters

Optimized to minimize on-column degradation.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial for tautomer control).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Temperature: Maintain column at 25°C (Do not heat to 40-60°C to avoid on-column decarboxylation).

Frequently Asked Questions (FAQs)

Q: Can I use this compound in cell culture media for 48 hours? A: Yes, but with caveats. At pH 7.4 (physiological), the half-life is roughly 24-48 hours. You must refresh the media daily to maintain effective concentrations. The degradation products (4-hydroxyisoxazole) may have their own biological activity (often as NMDA/AMPA receptor modulators), so include a "degraded compound" control group if possible.

Q: Why is the powder turning yellow/brown in storage? A: This indicates oxidative instability. The 4-hydroxy group makes the ring electron-rich and susceptible to air oxidation. Store under inert gas (Argon/Nitrogen) at -20°C. If the color has changed, check purity; significant dimerization may have occurred.

Q: Is this an LDH inhibitor? A: Yes. 4-Hydroxyisoxazole-3-carboxylic acid (often abbreviated HICA in literature) is a known competitive inhibitor of Lactate Dehydrogenase (LDH) and is structurally related to other isoxazole-based antimetabolites [1, 2].

References

  • Granchi, C., et al. (2011).[2][3] Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. Journal of Medicinal Chemistry.[2]

  • Deane, F. M., et al. (2014).[4] N-O Bond Cleavage of Isoxazoles.[4][5][6] Beilstein Journal of Organic Chemistry.[4]

  • Santa Cruz Biotechnology. (2024). 1-(4-Hydroxyisoxazole)-carboxylic Acid Product Data Sheet (CAS 178316-77-3).[7][8]

  • Toronto Research Chemicals. (2024). 1-(4-Hydroxyisoxazole)-carboxylic Acid COA and Stability Data.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Hydroxyisoxazole)-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(4-Hydroxyisoxazole)-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we synthesize our field-proven insights with established chemical principles to provide you with a self-validating system for experimental success.

The derivatization of 1-(4-Hydroxyisoxazole)-carboxylic Acid is a nuanced task due to the molecule's trifunctional nature: a carboxylic acid, a phenolic hydroxyl group, and the isoxazole ring itself. Each of these moieties presents distinct reactivity, and a successful derivatization hinges on a thorough understanding of their interplay. This guide will equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for high yield and purity.

Core Principles of Derivatization

The key to successfully derivatizing 1-(4-Hydroxyisoxazole)-carboxylic Acid lies in understanding the relative reactivity of its functional groups. The carboxylic acid is a prime target for modifications such as esterification and amidation, which are fundamental for altering the molecule's pharmacokinetic and pharmacodynamic properties. The hydroxyl group, being phenolic, is less nucleophilic than an aliphatic alcohol but can still react under certain conditions, leading to potential side products. The isoxazole ring, while generally stable, can be susceptible to cleavage under harsh basic or reductive conditions[1][2].

Therefore, your derivatization strategy must be carefully considered. Will you target the carboxylic acid, the hydroxyl group, or both? Is a protecting group strategy necessary to ensure selectivity? The answers to these questions will dictate your choice of reagents and reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of 1-(4-Hydroxyisoxazole)-carboxylic Acid in a question-and-answer format.

Problem 1: Low to No Yield of the Desired Product

Question: I am attempting to form an ester/amide of 1-(4-Hydroxyisoxazole)-carboxylic Acid, but I am observing very low conversion of my starting material. What could be the cause?

Answer: Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.

Potential Causes & Systematic Solutions:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for efficient derivatization[3][4].

    • For Esterification: If using an alcohol and an acid catalyst (Fischer esterification), ensure the catalyst (e.g., H₂SO₄, HCl) is fresh and added in sufficient quantity.[5] The reaction is an equilibrium, so removing water as it forms (e.g., with a Dean-Stark trap) can drive it to completion.[5] Alternatively, using a more potent activating agent like thionyl chloride (SOCl₂) to form the acyl chloride in situ before adding the alcohol can significantly improve yields.[6]

    • For Amidation: Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC) are commonly used.[7][8] Ensure your coupling agent is not hydrolyzed from improper storage. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve efficiency and reduce side reactions.[4]

  • Inappropriate Reaction Temperature: While heating can accelerate many reactions, the isoxazole ring can be heat-sensitive.

    • Solution: Monitor your reaction at a lower temperature for a longer duration. If you suspect decomposition, run the reaction at room temperature or even 0 °C, especially when using highly reactive intermediates like acyl chlorides.

  • Poor Solubility of Starting Material: 1-(4-Hydroxyisoxazole)-carboxylic Acid may have limited solubility in common organic solvents.

    • Solution: Choose a solvent that can dissolve both the starting material and the reagents. For amidation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often good choices. For esterification, the alcohol reactant itself can sometimes serve as the solvent if used in large excess.

  • Decomposition of the Isoxazole Ring: As mentioned, the isoxazole ring can be unstable under certain conditions.

    • Solution: Avoid strongly basic conditions, especially at elevated temperatures.[1] If your procedure involves a base, opt for a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) over inorganic bases like NaOH or KOH. Also, be cautious with strong reducing agents.[1][2]

Troubleshooting Flowchart for Low Yield

G start Low Product Yield check_activation Is the carboxylic acid activation method appropriate and are reagents fresh? start->check_activation check_temp Is the reaction temperature too high, causing decomposition? check_activation->check_temp Yes solution_activation Optimize activation: - Use a stronger coupling agent (e.g., HATU for amides). - Convert to acyl chloride for esters. check_activation->solution_activation No check_solubility Are all reactants fully dissolved? check_temp->check_solubility No solution_temp Run reaction at a lower temperature for a longer duration. check_temp->solution_temp Yes check_conditions Are the reaction conditions (e.g., pH) compromising the isoxazole ring? check_solubility->check_conditions Yes solution_solubility Change to a more suitable solvent (e.g., DMF, ACN). check_solubility->solution_solubility No solution_conditions Use milder, non-nucleophilic bases (e.g., TEA, DIPEA). Avoid strong acids/bases. check_conditions->solution_conditions Yes

Caption: A decision-making flowchart for troubleshooting low product yield.

Problem 2: Formation of Multiple Products (Side Reactions)

Question: My TLC analysis shows multiple spots, indicating the formation of impurities alongside my desired product. How can I improve the selectivity of my reaction?

Answer: The presence of multiple products suggests that side reactions are occurring. Given the structure of 1-(4-Hydroxyisoxazole)-carboxylic Acid, the most likely side reaction is the derivatization of the hydroxyl group.

Potential Causes & Systematic Solutions:

  • Concurrent Reaction at the Hydroxyl Group: The phenolic hydroxyl group can compete with the carboxylic acid for the derivatizing agent, especially if the carboxylic acid is not sufficiently activated or if a very reactive derivatizing agent is used without a protecting group.

    • Solution 1: Optimize Reaction Conditions:

      • Amidation: Carbodiimide-mediated couplings are generally selective for carboxylic acids over phenols at neutral or slightly acidic pH. Ensure your reaction is not basic, as this will deprotonate the phenol, making it more nucleophilic.

      • Esterification: If forming an acyl chloride, add the alcohol at a low temperature (e.g., 0 °C) to favor the reaction at the more reactive acyl chloride over the hydroxyl group.

    • Solution 2: Employ a Protecting Group Strategy: Protecting the hydroxyl group before derivatizing the carboxylic acid is a robust strategy to ensure selectivity.

      • Choosing a Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good option as it is stable to many conditions used for carboxylic acid derivatization and can be easily removed later with a fluoride source (e.g., TBAF).

      • Workflow:

        • Protect the hydroxyl group (e.g., with TBDMSCl and imidazole).

        • Derivatize the carboxylic acid as desired.

        • Deprotect the hydroxyl group.

  • Dimerization/Oligomerization: If using a coupling agent like EDAC, the activated carboxylic acid can sometimes react with the hydroxyl group of another molecule of the starting material, leading to dimers or oligomers.

    • Solution: Add the amine or alcohol to the reaction mixture before or concurrently with the coupling agent. This ensures that the desired nucleophile is present to react with the activated carboxylic acid as soon as it is formed.

Reaction Pathway Visualization

G cluster_0 Reaction Pathways cluster_1 Protective Group Strategy start 1-(4-Hydroxyisoxazole)- carboxylic Acid desired_product Desired Carboxylic Acid Derivative start->desired_product Selective Derivatization of COOH side_product Hydroxyl Group Derivative (Side Product) start->side_product Non-selective Derivatization of OH protect Protect OH group (e.g., TBDMS) start->protect Alternative Strategy derivatize Derivatize COOH protect->derivatize deprotect Deprotect OH derivatize->deprotect final_product Desired Product (High Purity) deprotect->final_product

Caption: Reaction pathways illustrating selective vs. non-selective derivatization and the protective group strategy.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my derivatization reaction? A1: The ideal solvent should dissolve your starting material, reagents, and intermediates. For amidation reactions using coupling agents, polar aprotic solvents like DMF, acetonitrile (ACN), or dichloromethane (DCM) are excellent choices. For Fischer esterification, using a large excess of the alcohol reactant as the solvent is common.[5] Always ensure your solvent is anhydrous (dry), as water can hydrolyze activated intermediates and consume reagents.

Q2: What are the most effective coupling agents for the amidation of 1-(4-Hydroxyisoxazole)-carboxylic Acid? A2: For simple amidations, EDAC in combination with HOBt is a cost-effective and efficient system.[8] For more challenging couplings, such as with sterically hindered amines or to minimize racemization if there are chiral centers, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior, though more expensive.

Q3: How can I effectively monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[9][10] Use a solvent system that gives good separation between your starting material, product, and any major impurities (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product.[10]

Q4: I suspect my product is decomposing during workup or purification. What should I do? A4: The isoxazole N-O bond can be sensitive to cleavage.[1][2] If you suspect decomposition, consider the following:

  • Workup: Avoid strongly acidic or basic aqueous washes. Use milder alternatives like saturated sodium bicarbonate solution instead of NaOH, and dilute citric acid or ammonium chloride instead of strong acids.

  • Purification: If using column chromatography, consider using a neutral stationary phase like silica gel that has been pre-treated with triethylamine (by adding ~1% TEA to your eluent) to neutralize acidic sites. Avoid prolonged exposure to the silica gel.

Experimental Protocols

Protocol 1: Esterification of 1-(4-Hydroxyisoxazole)-carboxylic Acid via Acyl Chloride

This protocol is suitable for producing methyl or ethyl esters.

Materials:

  • 1-(4-Hydroxyisoxazole)-carboxylic Acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (or Ethanol)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(4-Hydroxyisoxazole)-carboxylic Acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction back down to 0 °C.

  • Slowly add anhydrous methanol (3.0 eq).

  • Let the reaction stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation of 1-(4-Hydroxyisoxazole)-carboxylic Acid using EDAC/HOBt

This protocol is a general method for coupling the carboxylic acid with a primary or secondary amine.

Materials:

  • 1-(4-Hydroxyisoxazole)-carboxylic Acid

  • Amine of choice (1.1 eq)

  • EDAC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

  • Water

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-(4-Hydroxyisoxazole)-carboxylic Acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDAC (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdditiveRelative CostKey Advantages
EDACHOBtLowGood for general purpose, water-soluble byproducts.
DCCHOBtLowInexpensive, but byproduct (DCU) is insoluble and can be difficult to remove.
HATU-HighVery fast reaction rates, low racemization, good for hindered couplings.
HBTUHOBtHighSimilar to HATU, very efficient.

Characterization of Derivatives

Successful derivatization can be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Signatures

TechniqueExpected Change Upon Derivatization of Carboxylic Acid
FT-IR Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹). Appearance of a new C=O stretch for the ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹).
¹H NMR Disappearance of the acidic proton of the carboxylic acid (>10 ppm). Appearance of new signals corresponding to the alcohol or amine moiety (e.g., a singlet at ~3.7 ppm for a methyl ester).
¹³C NMR Shift in the carbonyl carbon resonance.
Mass Spec Increase in the molecular weight corresponding to the mass of the added group minus the mass of H₂O.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135401851, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide". PubChem, [Link]. Accessed Jan 31, 2026.

  • Chemistry LibreTexts. "Derivatization". (2023-08-29). [Link]. Accessed Jan 31, 2026.

  • ResearchGate. "What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole?". (2020-08-08). [Link]. Accessed Jan 31, 2026.

  • Knapp, D. R. "Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography". Journal of Chromatography A, vol. 121, no. 4, 1976, pp. 633-639. [Link]. Accessed Jan 31, 2026.

  • Asif, M. "The synthetic and therapeutic expedition of isoxazole and its analogs". Medicinal Chemistry Research, vol. 26, 2017, pp. 1-29. [Link]. Accessed Jan 31, 2026.

  • V. I. Zenkevich. "Acids: Derivatization for GC Analysis". Encyclopedia of Chromatography, 2004. [Link]. Accessed Jan 31, 2026.

  • Kapoor, A., et al. "Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives". Der Pharmacia Lettre, vol. 8, no. 14, 2016, pp. 47-54. [Link]. Accessed Jan 31, 2026.

  • Higashi, T., & Ogata, S. "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry". Journal of Pharmaceutical and Biomedical Analysis, vol. 49, no. 2, 2009, pp. 488-494. [Link]. Accessed Jan 31, 2026.

  • Kumar, S., et al. "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity". European Journal of Clinical and Experimental Medicine, vol. 22, no. 2, 2024, pp. 376-387. [Link]. Accessed Jan 31, 2026.

  • Falck, J. R., et al. "One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent". Tetrahedron Letters, vol. 42, no. 49, 2001, pp. 8659-8661. [Link]. Accessed Jan 31, 2026.

  • Google Patents. "Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid". CN103539753A. . Accessed Jan 31, 2026.
  • Reddy, G. V., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids". The Journal of Organic Chemistry, vol. 85, no. 15, 2020, pp. 9971–9981. [Link]. Accessed Jan 31, 2026.

  • Patel, K. D., et al. "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives". Der Pharma Chemica, vol. 7, no. 1, 2015, pp. 116-123. [Link]. Accessed Jan 31, 2026.

  • ResearchGate. "Challenges associated with isoxazole directed C−H activation.". [Link]. Accessed Jan 31, 2026.

  • Kim, J. H., et al. "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester". Bulletin of the Korean Chemical Society, vol. 29, no. 1, 2008, pp. 189-192. [Link]. Accessed Jan 31, 2026.

  • ResearchGate. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization". [Link]. Accessed Jan 31, 2026.

  • Kumar, S., et al. "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity". European Journal of Clinical and Experimental Medicine. (2024-06-30). [Link]. Accessed Jan 31, 2026.

  • ResearchGate. "Preparation of 18O‐bilabelled carboxylic acids: Cinnahic and phenylpropiolic acids via styrylisoxazoles". [Link]. Accessed Jan 31, 2026.

  • Mphahlele, N. N., et al. "Synthesis of Fused Isoxazoles: A Comprehensive Review". Eng. Proc., vol. 59, no. 1, 2024, p. 22. [Link]. Accessed Jan 31, 2026.

  • Ferraz, M., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review". Catalysts, vol. 12, no. 10, 2022, p. 1215. [Link]. Accessed Jan 31, 2026.

  • Szeliga, J., & Obniska, J. "Isoxazole ring as a useful scaffold in a search for new therapeutic agents". Future Medicinal Chemistry, vol. 9, no. 14, 2017, pp. 1647-1667. [Link]. Accessed Jan 31, 2026.

  • Al-Masoudi, N. A. L., et al. "synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid". Journal of Education and Scientific Studies, no. 13, 2018. [Link]. Accessed Jan 31, 2026.

  • Pace, V., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride". Canadian Journal of Chemistry, vol. 88, no. 10, 2010, pp. 1045-1049. [Link]. Accessed Jan 31, 2026.

  • Reusch, W. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry, (2022-11-16). [Link]. Accessed Jan 31, 2026.

  • Organic Chemistry Portal. "Ester synthesis by esterification". [Link]. Accessed Jan 31, 2026.

  • Organic Syntheses. "Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.". [Link]. Accessed Jan 31, 2026.

Sources

Technical Support Center: Synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource to address the common challenges and side reactions encountered during its synthesis, providing not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design.

Our approach is grounded in a deep understanding of isoxazole chemistry, focusing on proactive measures to mitigate side reactions and reactive strategies to address them when they arise. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to directly tackle the issues you may face at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(4-Hydroxyisoxazole)-carboxylic Acid?

A1: The synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid typically proceeds through the formation of an ester precursor, such as Ethyl 1-(4-Hydroxyisoxazole)-carboxylate, followed by hydrolysis. Two primary routes to the ester are prevalent:

  • Reaction of a β-ketoester with a Nitrosating Agent: This method involves the reaction of a suitable β-ketoester with a source of nitrous acid, such as butyl nitrite in the presence of an acid catalyst like HCl. This approach can be efficient but is known to produce a regioisomeric byproduct.

  • Claisen-type Condensation: This classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of a 4-hydroxyisoxazole derivative, a key starting material would be a functionalized β-ketoester. The regiochemical outcome of this reaction can be sensitive to pH and reaction conditions.[1]

Q2: I am observing a significant amount of an isomeric byproduct in my reaction. What is it and how can I minimize it?

A2: The formation of a regioisomer is a common side reaction, particularly when using the nitrosating agent method. The primary cause is the two electrophilic carbonyl carbons of the β-ketoester intermediate, which can both be attacked by hydroxylamine. The isomeric byproduct is typically the 5-substituted-3-hydroxyisoxazole derivative.

To minimize its formation, careful control of reaction temperature is crucial. Running the reaction at lower temperatures (e.g., -10 to 10°C) can enhance the regioselectivity towards the desired 4-hydroxy product.

Q3: My product seems to be decomposing during workup or purification. What is happening?

A3: 1-(4-Hydroxyisoxazole)-carboxylic Acid and its derivatives are known to be unstable under certain conditions.[2] The two primary degradation pathways are:

  • Hydrolytic Ring Opening: The isoxazole ring, especially with a hydroxyl group at the 4-position, is susceptible to cleavage under strongly basic conditions. This will break open the ring to form a cyano- or amido-containing acyclic compound.

  • Decarboxylation: The presence of the hydroxyl group in conjugation with the carboxylic acid moiety makes the molecule prone to losing CO2, especially upon heating.[3]

To prevent degradation, it is critical to use mild workup conditions, avoid high temperatures, and maintain a neutral or slightly acidic pH.

Q4: What are the best practices for purifying 1-(4-Hydroxyisoxazole)-carboxylic Acid?

A4: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for degradation. Here are some recommended strategies:

  • Acid-Base Extraction: This is a useful first step to separate the acidic product from neutral or basic impurities. Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be carefully acidified with a non-nucleophilic acid (e.g., citric acid) to precipitate the purified product.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography on C18-functionalized silica gel can be very effective. A typical mobile phase would be a gradient of water (with a small amount of a modifier like 0.1% formic acid to suppress ionization) and acetonitrile or methanol.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 4-Hydroxyisoxazole Ester

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a low percentage of the desired product.

  • Multiple spots are visible on the TLC plate, some of which may be starting material.

  • A significant amount of a byproduct with a similar polarity to the product is observed.

dot

LowYieldTroubleshooting start Low Yield Observed check_sm Verify Starting Material Purity and Stoichiometry start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions isomer_formation Significant Isomer Formation? check_conditions->isomer_formation degradation Evidence of Product Degradation? check_conditions->degradation isomer_formation->degradation No optimize_temp Optimize Temperature: - Lower temperature (-10 to 10°C) - Slower addition of reagents isomer_formation->optimize_temp Yes mild_workup Implement Milder Workup: - Use weak bases (e.g., NaHCO3) - Avoid high temperatures - Buffer to pH 4-6 degradation->mild_workup Yes optimize_catalyst Adjust Acid Catalyst: - Titrate catalyst amount - Screen alternative acid catalysts optimize_temp->optimize_catalyst success Improved Yield optimize_catalyst->success mild_workup->success DegradationPathways product 1-(4-Hydroxyisoxazole)- carboxylic Acid decarboxylation Decarboxylation Product (4-Hydroxyisoxazole) product->decarboxylation Heat (Δ) ring_opening Ring-Opened Products (e.g., cyano-keto acid) product->ring_opening Strong Base (e.g., NaOH) SynthesisWorkflow start β-Ketoester step1 Step 1: Cyclization (Butyl Nitrite, HCl) start->step1 intermediate Ethyl 1-(4-Hydroxyisoxazole)-carboxylate step1->intermediate side_reaction1 Isomer Formation step1->side_reaction1 step2 Step 2: Hydrolysis (LiOH, then HCl) intermediate->step2 final_product 1-(4-Hydroxyisoxazole)-carboxylic Acid step2->final_product side_reaction2 Ring Opening / Decarboxylation step2->side_reaction2

Sources

Technical Support Center: Purification of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Note on Nomenclature: While cataloged commercially as "1-(4-Hydroxyisoxazole)-carboxylic Acid," the IUPAC-consistent structure is 4-hydroxyisoxazole-3-carboxylic acid . The isoxazole ring is numbered O=1, N=2. A substituent at position 1 is chemically impossible. This guide addresses the molecule defined by CAS 178316-77-3 .[1][2][3]

The Core Challenge: This molecule is a push-pull system . It contains an electron-donating hydroxyl group (position 4) and an electron-withdrawing carboxylic acid (position 3). This creates specific stability issues:

  • Decarboxylation: The 3-COOH group is prone to thermal loss, yielding 4-hydroxyisoxazole.

  • Oxidation: The 4-OH group is susceptible to air oxidation, forming colored quinoid-like impurities.

  • Amphotericity: The molecule has high water solubility, making extraction difficult without precise pH control.

Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "My crude product is dark brown or black."

Diagnosis: Oxidative degradation. The Science: The 4-hydroxyisoxazole moiety is electron-rich (enolic). In the presence of trace metals or basic conditions, it oxidizes to form radical species that couple into dark oligomers (similar to phenol oxidation). Solution:

  • Immediate Action: Perform an activated carbon treatment during the salt formation step (see Protocol A).

  • Prevention: Conduct all recrystallization steps under an inert atmosphere (

    
     or 
    
    
    
    ). Add trace EDTA (0.1%) to the aqueous workup to chelate metals that catalyze oxidation.
Issue 2: "I see a new spot on TLC/HPLC that runs faster than the product."

Diagnosis: Thermal Decarboxylation. The Science: Isoxazole-3-carboxylic acids are thermally unstable. If you heated the reaction mixture above 60°C or dried the solid in an oven >50°C, you likely generated 4-hydroxyisoxazole (the decarboxylated byproduct). Solution:

  • Purification: The decarboxylated byproduct is less acidic than the target molecule. It can be removed by washing the solid with mild bicarbonate solution (where the byproduct is less soluble than the target salt) or by recrystallization from water/methanol.

  • Drying: Vacuum dry at room temperature only. Do not use heat.

Issue 3: "Yield is extremely low after aqueous workup."

Diagnosis: pH Mismanagement (Isoelectric Trapping). The Science: This molecule is highly polar. If the pH is too high, it exists as a dianion (highly soluble). If too low (pH < 1), it may form an oxonium species or simply remain soluble due to its small size and polarity. Solution:

  • The Fix: You must determine the exact precipitation pH. For most isoxazole carboxylic acids, this is between pH 2.5 and 3.5 .

  • Salting Out: Saturate the aqueous phase with NaCl before extraction or filtration to decrease the solubility of the organic acid (Common Ion Effect).

Validated Purification Protocol

This protocol uses a Self-Validating Acid-Base Cycle . It relies on the specific pKa differences between the target molecule and its impurities.

Prerequisites:

  • Crude 1-(4-Hydroxyisoxazole)-carboxylic Acid

  • Saturated

    
     solution
    
  • 6M

    
    
    
  • Activated Charcoal

  • Celite (Filter aid)

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude brown solid in water (10 mL/g).

    • Slowly add Saturated

      
       while stirring until pH reaches 7.5–8.0.
      
    • Checkpoint: The target molecule dissolves as the sodium carboxylate. Dark tars and non-acidic impurities will remain suspended.

  • De-colorization:

    • Add Activated Charcoal (10 wt% of crude mass).

    • Stir at Room Temperature for 30 minutes. DO NOT HEAT.

    • Filter through a Celite pad to remove charcoal and insoluble tars.

    • Result: A clear, pale-yellow filtrate.

  • Controlled Precipitation (The Critical Step):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Add 6M

      
       dropwise with vigorous stirring.
      
    • Monitor pH continuously.

    • Stop adding acid at pH 2.5.

    • Observation: A white to off-white solid should precipitate.

  • Isolation:

    • Stir at 0°C for 1 hour to maximize yield.

    • Filter the solid.

    • Wash with a minimal amount of ice-cold water (to remove inorganic salts).

    • Dry under high vacuum at 25°C.

Visualizing the Chemistry
Figure 1: Impurity Formation Pathways

This diagram illustrates the two major degradation pathways: Thermal Decarboxylation and Oxidative Coupling.

ImpurityPathways Target Target: 4-Hydroxyisoxazole-3-COOH Heat Heat (>60°C) Target->Heat Base Base/Air/Metals Target->Base Decarb Impurity A: 4-Hydroxyisoxazole (Loss of CO2) Heat->Decarb Decarboxylation Dimer Impurity B: Oxidative Dimers/Tars (Colored) Base->Dimer Oxidative Coupling

Caption: Figure 1. Degradation pathways. Avoid heat to prevent decarboxylation (red path top) and exclude air/metals to prevent tar formation (red path bottom).

Figure 2: The Purification Workflow

This flowchart visualizes the Acid-Base purification logic described in the protocol.

PurificationLogic Crude Crude Solid (Contains Tars + Byproducts) Dissolve Add NaHCO3 (aq) pH 8.0 Crude->Dissolve Filter1 Filter (Celite/Charcoal) Dissolve->Filter1 SolidWaste Solid Waste: Tars & Non-acidic Impurities Filter1->SolidWaste Insolubles Filtrate Filtrate: Target as Na-Salt Filter1->Filtrate Acidify Acidify with HCl to pH 2.5 @ 0°C Filtrate->Acidify Precip Precipitate Target Acidify->Precip Liquor Mother Liquor: Inorganic Salts + Soluble Impurities Precip->Liquor Remains in solution Final Pure Product White Solid Precip->Final Filter & Dry

Caption: Figure 2. Acid-Base purification cycle. The target is solubilized as a salt to separate insoluble tars, then precipitated by controlled acidification.

Quantitative Data Summary

Table 1: Solubility Profile & Impurity Characteristics

ComponentpH < 2 (Acidic)pH > 7 (Basic)Thermal StabilityColor
Target Molecule Low Solubility (Precipitates)High Solubility (Salt)Unstable > 60°CWhite/Off-White
Decarboxylated Impurity Moderate SolubilityModerate SolubilityStableWhite/Tan
Oxidative Tars InsolubleInsoluble/ColloidalStableDark Brown/Black
Inorganic Salts SolubleSolubleStableColorless
References
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-hydroxyisoxazole-4-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole acid stability). [Link]

  • Olesen, P. H. (1991). The chemistry of 3-hydroxyisoxazoles. Heterocycles.[4] (Foundational text on tautomerism and decarboxylation of hydroxyisoxazoles).

Sources

Technical Support Center: Optimization of HPLC Separation for 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-(4-Hydroxyisoxazole)-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Analyte at a Glance: Understanding 1-(4-Hydroxyisoxazole)-carboxylic Acid

1-(4-Hydroxyisoxazole)-carboxylic acid is a polar, acidic molecule. Its chemical nature presents specific challenges in reversed-phase HPLC, primarily related to achieving adequate retention and symmetrical peak shape. Understanding its properties is the first step toward a successful separation.

  • Structure: C₄H₃NO₄[1]

  • Key Functional Groups: Carboxylic acid, hydroxyl group, isoxazole ring.

  • Expected Properties: The carboxylic acid group dictates that the analyte's charge state is highly dependent on pH. Carboxylic acids typically have a pKa value of around 5.[2] At a pH below its pKa, the molecule will be in its neutral, protonated form, making it more hydrophobic. At a pH above its pKa, it will be in its ionized, negatively charged form, making it more polar. This behavior is the most critical lever for controlling its retention in reversed-phase chromatography.[3][4]

PropertyValue / DescriptionSignificance in HPLC
Molecular Formula C₄H₃NO₄Provides the elemental composition.[1]
Molecular Weight 129.07 g/mol Basic property for calculations.[1]
Analyte Type Polar Acidic CompoundProne to poor retention and peak tailing in standard reversed-phase methods. Requires careful pH control and potentially specialized column chemistry.[5][6]
Estimated pKa ~4-5The mobile phase pH relative to the pKa will determine the analyte's ionization state and, therefore, its retention time.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A: For a polar acidic analyte like 1-(4-Hydroxyisoxazole)-carboxylic Acid, a reversed-phase method on a C18 column is a logical starting point. The crucial parameter is the mobile phase pH. You must control the ionization of the carboxylic acid group to achieve retention.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., Type B silica), 4.6 x 150 mm, 3.5 or 5 µmMinimizes secondary interactions with silanol groups, which can cause peak tailing.[6]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acidA low pH ensures the carboxylic acid is protonated (neutral), maximizing retention. The buffer provides pH stability for reproducible retention times.[3][7]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 5% to 50% B over 15 minutesA shallow gradient is a good starting point to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better retention time stability than ambient temperature.
Detection (UV) ~210-230 nm (Scan for λmax)The optimal wavelength should be determined by analyzing the UV spectrum of the compound to maximize sensitivity.[8]
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.

Q2: How does mobile phase pH critically affect the separation?

A: The mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds like this one.[4] The relationship between pH, the analyte's ionization state, and its retention on a C18 column is fundamental.

cluster_pH Mobile Phase pH vs. Analyte pKa cluster_Analyte Analyte State cluster_Result Chromatographic Result (Reversed-Phase) pH_low pH < pKa (e.g., pH 2.5) Analyte_Neutral Analyte is Neutral (R-COOH) pH_low->Analyte_Neutral Protonated pH_high pH > pKa (e.g., pH 7.0) Analyte_Ionized Analyte is Ionized (R-COO⁻) pH_high->Analyte_Ionized De-protonated Result_Retained More Hydrophobic HIGH RETENTION Analyte_Neutral->Result_Retained Stronger interaction with C18 phase Result_Not_Retained More Hydrophilic LOW RETENTION Analyte_Ionized->Result_Not_Retained Weaker interaction with C18 phase G Start Poor Peak Shape Observed CheckTailing Is the Peak Tailing? Start->CheckTailing CheckFronting Is the Peak Fronting? CheckTailing->CheckFronting No TailingCause Likely Cause: Secondary Silanol Interactions CheckTailing->TailingCause Yes FrontingCause Likely Cause: Column Overload CheckFronting->FrontingCause Yes BroadeningCause Other Causes: Solvent Mismatch or Extra-Column Effects CheckFronting->BroadeningCause No (General Broadening) Solution1 Lower Mobile Phase pH (e.g., to 2.5-3.0) TailingCause->Solution1 Solution2 Use High-Purity, End-Capped Column TailingCause->Solution2 Solution3 Reduce Sample Concentration or Injection Volume FrontingCause->Solution3 Solution4 Dissolve Sample in Initial Mobile Phase BroadeningCause->Solution4 Solution5 Check Tubing Length/ID & Flow Cell Volume BroadeningCause->Solution5

Caption: Troubleshooting flowchart for poor HPLC peak shape.

  • Cause 1: Secondary Silanol Interactions (Peak Tailing).

    • Explanation: As discussed in the FAQs, this is the most probable cause for tailing with acidic analytes.

    • Solution: Ensure your mobile phase pH is low (2.5-3.0) to suppress silanol ionization. Use a modern, high-purity silica column. [6]

  • Cause 2: Column Overload (Peak Fronting).

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "fronting" or "shark-fin" peak shape.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload. Determine the column's loading capacity and operate below that limit.

  • Cause 3: Sample Solvent / Mobile Phase Mismatch (Peak Distortion/Splitting).

    • Explanation: If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than your initial mobile phase (e.g., 5% Acetonitrile), the sample will not focus properly at the head of the column. This leads to band broadening and distorted peaks.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If sample solubility requires a stronger solvent, inject the smallest possible volume. [9]

Problem: Retention Time Variability

Q: My retention time is drifting or jumping between injections. How do I fix this?

A: Poor retention time reproducibility makes peak identification and quantification unreliable. This issue almost always points to a lack of control over the experimental conditions.

  • Cause 1: Unstable Mobile Phase pH.

    • Explanation: For an ionizable compound, even a small change in pH (0.1-0.2 units) can cause a significant shift in retention time. This is the most common reason for retention drift.

    • Solution:

      • Use a Buffer: Do not rely on adding a small amount of acid (like TFA or formic acid) alone if you need high precision. Use a proper buffer system (e.g., phosphate, formate).

      • Buffer within its Range: Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH. For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.15) is an excellent choice. [3] 3. Sufficient Buffer Concentration: Use a buffer concentration of 10-25 mM. Too low a concentration will not have enough capacity to control the pH.

  • Cause 2: Column Temperature Fluctuations.

    • Explanation: Retention in HPLC is temperature-dependent. Fluctuations in the ambient lab temperature will cause retention times to drift.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 or 35 °C.

  • Cause 3: Inconsistent Mobile Phase Preparation.

    • Explanation: Minor variations in how the mobile phase is prepared from day to day or by different analysts can lead to shifts in retention.

    • Solution: Use a detailed, written Standard Operating Procedure (SOP) for mobile phase preparation. Specify the exact amounts, the order of mixing, and the final pH adjustment step. Always measure the pH of the aqueous portion before mixing with the organic solvent. [7]

References

  • Reddy MSN, Venkatasami G, Kotta VR, Ramamoorthy M, Patel S (2021) Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Chromatogr Sep Tech. 12:459. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyisoxazole-4-carboxylic acid. PubChem Compound Database. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]

  • Sperlingová I, Dabrowská L, Stránský V, Tichý M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Anal Bioanal Chem. 378(2):536-43. [Link]

  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • de Souza, G. A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Mini-Reviews in Medicinal Chemistry. [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. YouTube. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(4-Hydroxyisoxazole)-carboxylic Acid

1-(4-Hydroxyisoxazole)-carboxylic Acid is an emerging molecule of interest within pharmaceutical development, necessitating robust and reliable analytical methods for its quantification in various matrices. The accuracy of these measurements is paramount, directly impacting pharmacokinetic, toxicokinetic, and metabolic studies that underpin regulatory submissions. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this analyte. More critically, it delineates a comprehensive framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms or laboratories. This process is essential when transferring methods, comparing results from different studies, or replacing an older method with a newer, more sensitive one.

Our discussion is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6] The objective is not merely to present protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, empowering researchers to develop and validate analytical procedures that are fit for their intended purpose.[7][8]

Part 1: Comparative Analysis of Primary Analytical Platforms

The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. For a polar, small molecule like 1-(4-Hydroxyisoxazole)-carboxylic Acid, HPLC-UV and LC-MS/MS represent two viable, yet distinct, approaches.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory, valued for its simplicity, robustness, and cost-effectiveness. The quantification of 1-(4-Hydroxyisoxazole)-carboxylic Acid by HPLC-UV relies on the presence of a chromophore within the molecule that absorbs light in the ultraviolet spectrum.

Strengths:

  • Cost-Effective: Lower initial instrument cost and ongoing maintenance expenses compared to mass spectrometry.

  • Robustness: Generally less susceptible to matrix effects than LC-MS/MS.

  • Simplicity: Method development and operation are typically more straightforward.

Limitations:

  • Lower Sensitivity: The limit of quantification (LOQ) may not be sufficient for trace-level analysis in biological matrices.

  • Limited Selectivity: Co-eluting compounds with similar UV absorption profiles can interfere with quantification, leading to inaccurate results. This is a significant consideration in complex matrices like plasma or urine.[9]

  • Structural Information: Provides no definitive structural confirmation of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[10][11][12] This technique physically separates the analyte from the matrix via liquid chromatography and then uses two stages of mass analysis (tandem mass spectrometry) for highly specific detection and quantification.

Strengths:

  • High Sensitivity: Capable of achieving very low limits of quantification (pg/mL range), essential for many pharmacokinetic studies.[11]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interferences from matrix components, providing a high degree of confidence in the results.

  • Structural Confirmation: Provides mass-to-charge ratio information, which aids in the positive identification of the analyte.

Limitations:

  • Higher Cost: Significant initial investment and higher operational and maintenance costs.

  • Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision if not properly addressed during method development.

  • Complexity: Method development can be more intricate, requiring optimization of both chromatographic and mass spectrometric parameters.

The following diagram illustrates the generalized workflow for both analytical techniques.

Analytical_Workflows cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow Sample_Prep_UV Sample Preparation (e.g., Protein Precipitation, LLE, SPE) HPLC_Sep_UV HPLC Separation (Reversed-Phase C18) Sample_Prep_UV->HPLC_Sep_UV UV_Detection UV Detection (e.g., 220 nm) HPLC_Sep_UV->UV_Detection Data_Analysis_UV Data Analysis (Peak Area vs. Concentration) UV_Detection->Data_Analysis_UV Sample_Prep_MS Sample Preparation (e.g., Protein Precipitation, LLE, SPE) LC_Sep_MS LC Separation (Reversed-Phase C18 or HILIC) Sample_Prep_MS->LC_Sep_MS Ionization Electrospray Ionization (ESI) (Negative Ion Mode) LC_Sep_MS->Ionization MS_Analysis Tandem Mass Spectrometry (MRM: Precursor -> Product Ions) Ionization->MS_Analysis Data_Analysis_MS Data Analysis (Peak Area Ratio vs. Concentration) MS_Analysis->Data_Analysis_MS

Caption: Generalized workflows for HPLC-UV and LC-MS/MS analysis.

Part 2: Experimental Protocols and Method Validation

A robust analytical method is built on a foundation of meticulous development and validation. The following sections detail hypothetical, yet scientifically sound, protocols for the analysis of 1-(4-Hydroxyisoxazole)-carboxylic Acid, adhering to ICH Q2(R2) guidelines.[3][4][7][8][13]

Protocol: HPLC-UV Method

Objective: To quantify 1-(4-Hydroxyisoxazole)-carboxylic Acid in human plasma.

1. Materials and Reagents:

  • 1-(4-Hydroxyisoxazole)-carboxylic Acid reference standard
  • Internal Standard (IS), e.g., a structurally similar carboxylic acid
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid, analytical grade
  • Human plasma (blank)

2. Chromatographic Conditions:

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase: Isocratic elution with 20% acetonitrile in water containing 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 20 µL
  • UV Detection: 220 nm

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
  • Add 20 µL of IS working solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to an HPLC vial for analysis.
Protocol: LC-MS/MS Method

Objective: To quantify 1-(4-Hydroxyisoxazole)-carboxylic Acid in human plasma with high sensitivity.

1. Materials and Reagents:

  • Same as HPLC-UV method, but with an appropriate stable isotope-labeled internal standard (SIL-IS) if available.

2. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system
  • Column: Reversed-phase C18, 2.1 x 50 mm, 1.7 µm particle size
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole
  • Ionization: Electrospray Ionization (ESI), negative mode
  • MRM Transitions (Hypothetical):
  • 1-(4-Hydroxyisoxazole)-carboxylic Acid: Q1: 128.0 m/z -> Q3: 84.0 m/z
  • Internal Standard: To be determined based on the selected IS.

3. Sample Preparation: Same as HPLC-UV method.

Method Validation Parameters

Both methods must be rigorously validated according to regulatory guidelines.[1][2][6] The key validation parameters are summarized in the table below, with hypothetical acceptance criteria.

Parameter HPLC-UV Acceptance Criteria LC-MS/MS Acceptance Criteria Reference
Specificity/Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix.No significant interfering peaks in the MRM transitions of the analyte and IS in blank matrix.[13]
Linearity (Calibration Curve) r² ≥ 0.99r² ≥ 0.99[13]
Range To be established based on intended application.To be established based on intended application.[3]
Accuracy Mean accuracy within ±15% of nominal (±20% at LLOQ).Mean accuracy within ±15% of nominal (±20% at LLOQ).[13]
Precision (Repeatability & Intermediate) RSD ≤ 15% (≤ 20% at LLOQ).RSD ≤ 15% (≤ 20% at LLOQ).[13]
Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[3]
Matrix Effect (LC-MS/MS only) IS-normalized matrix factor CV ≤ 15%.N/A[1]
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial concentration.Analyte concentration within ±15% of initial concentration.[1]

Part 3: The Imperative of Cross-Validation

Cross-validation is the formal process of comparing two analytical methods to determine if they provide equivalent results.[14][15] This is not a simple side-by-side comparison but a statistically driven evaluation. It is crucial when:

  • Switching from an older method (e.g., HPLC-UV) to a newer one (e.g., LC-MS/MS).

  • Comparing data generated in different laboratories.[14]

  • Bridging data from different studies that used different analytical methods.

Cross-Validation Experimental Design

The core of cross-validation involves analyzing the same set of samples using both the "test" method and the "reference" method.

Cross_Validation_Workflow Sample_Selection Select Study Samples (n ≥ 20, covering the analytical range) Analysis_Method_A Analyze Samples with Reference Method (e.g., Validated HPLC-UV) Sample_Selection->Analysis_Method_A Analysis_Method_B Analyze Samples with Test Method (e.g., Validated LC-MS/MS) Sample_Selection->Analysis_Method_B Data_Collection_A Obtain Concentration Data A Analysis_Method_A->Data_Collection_A Data_Collection_B Obtain Concentration Data B Analysis_Method_B->Data_Collection_B Statistical_Analysis Statistical Analysis (Percent Difference, Correlation) Data_Collection_A->Statistical_Analysis Data_Collection_B->Statistical_Analysis Acceptance Acceptance Criteria Met? (e.g., 2/3 of samples within ±20% difference) Statistical_Analysis->Acceptance Conclusion Methods are Interchangeable Acceptance->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods

1. Sample Selection:

  • Select a minimum of 20 incurred samples (e.g., plasma from a clinical study) that have previously been analyzed by the reference method (HPLC-UV).
  • The samples should span the analytical range of both methods.

2. Sample Analysis:

  • Re-analyze the selected samples using the newly validated test method (LC-MS/MS).
  • It is crucial that the analysis is performed by analysts who are proficient with the method and that the instrument has passed all system suitability tests.

3. Data Evaluation and Acceptance Criteria:

  • Calculate the percent difference for each sample using the following formula: % Difference = [(Concentration_Test - Concentration_Reference) / Mean(Concentration_Test, Concentration_Reference)] * 100
  • Acceptance Criterion: At least 67% (two-thirds) of the samples must have a percent difference within ±20.0%.[14]
  • Plot the results of the test method versus the reference method and perform a linear regression analysis. The correlation coefficient (r) should be close to 1.
Illustrative Cross-Validation Data

The following table presents hypothetical data from a cross-validation study comparing the developed HPLC-UV and LC-MS/MS methods.

Sample ID HPLC-UV Result (ng/mL) LC-MS/MS Result (ng/mL) Mean (ng/mL) % Difference Pass/Fail (±20%)
S0155.258.156.655.1%Pass
S02102.598.9100.7-3.6%Pass
S03251.0265.4258.25.6%Pass
S04498.7476.2487.45-4.6%Pass
S05745.1789.3767.25.8%Pass
S06992.31011.51001.91.9%Pass
S0715.614.915.25-4.6%Pass
S0832.838.135.4514.9%Pass
S0988.4108.298.320.1%Fail
S10156.7162.3159.53.5%Pass
..................
S20621.9605.4613.65-2.7%Pass
Summary 19/20 (95%) Pass Overall Pass

In this hypothetical scenario, 95% of the samples met the acceptance criteria, demonstrating that the LC-MS/MS method provides comparable data to the HPLC-UV method. This successful cross-validation would justify the use of the LC-MS/MS method in future studies and allow for the comparison of new data with historical data generated by the HPLC-UV method.

Conclusion and Senior Scientist's Perspective

The selection and validation of an analytical method for a compound like 1-(4-Hydroxyisoxazole)-carboxylic Acid is a foundational activity in drug development. While HPLC-UV offers a simple and robust platform, the superior sensitivity and selectivity of LC-MS/MS make it the preferred choice for bioanalytical applications, where low concentrations in complex matrices are common.

However, the methods are only as reliable as their validation. A comprehensive validation package, adhering to guidelines from bodies like the ICH, is non-negotiable. Furthermore, when methods evolve or are transferred, a statistically sound cross-validation is the only way to ensure the continuity and integrity of the data package. By following the principles and protocols outlined in this guide, researchers can build a robust analytical framework that will stand up to scientific and regulatory scrutiny, ultimately ensuring the quality and reliability of their data.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Labcompliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ICH. Cross and Partial Validation. [Link]

  • Johnson, D.W. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of the Cross-Validation Method to the Choice of a Calibration Model for the Determination of the Organic Matter Content in Water. Journal of Chemical and Pharmaceutical Research, 13(2), 01-08. [Link]

  • Kuhlisch, C., et al. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7547-7559. [Link]

  • Wolf, R. E. How Composition Methods Are Developed and Validated. Journal of Agricultural and Food Chemistry, 61(30), 7248-7253. [Link]

  • Viswanathan, C. T., et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. [Link]

  • Ahmad, T., et al. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. [Link]

  • Zacher, P., et al. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-234. [Link]

  • Gil-Pena, M., et al. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 209, 114450. [Link]

  • Yoshida, H., et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-802. [Link]

  • Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Google Patents.
  • Kaysheva, A. L., et al. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11463. [Link]

  • CONICET. Analytical Methods. [Link]

  • Barbas, C., et al. Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1039-1046. [Link]

  • Amanote Research. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

Sources

A Comparative Guide to the Antioxidant Potential of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of the antioxidant potential of 1-(4-Hydroxyisoxazole)-carboxylic Acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating framework for assessment. We will objectively compare the performance of this novel isoxazole derivative against established antioxidant standards—Ascorbic Acid, Trolox, and Gallic Acid—using a multi-assay approach to provide a holistic view of its radical-scavenging capabilities.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to numerous pathological conditions. This has fueled a continuous search for novel antioxidant compounds that can effectively mitigate cellular damage. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, with various studies highlighting their potential as potent antioxidant agents.[1][2][3][4][5] This guide focuses on 1-(4-Hydroxyisoxazole)-carboxylic Acid, a specific derivative, to systematically evaluate and benchmark its antioxidant efficacy. By employing a battery of standardized assays, we aim to elucidate its mechanism and potency relative to well-characterized industry standards.

Profiles of the Molecules Under Investigation

A direct comparison requires a fundamental understanding of the chemical entities involved. The test compound is benchmarked against three structurally and mechanistically diverse antioxidants.

  • 1-(4-Hydroxyisoxazole)-carboxylic Acid (Test Compound): A heterocyclic compound featuring a hydroxy-substituted isoxazole ring and a carboxylic acid moiety. Its antioxidant potential is the primary subject of this investigation.

  • Ascorbic Acid (Vitamin C): A fundamental water-soluble antioxidant in biological systems.[6][7] It acts as a potent reducing agent and scavenges a wide range of reactive oxygen species (ROS) by donating electrons.[8][9][10]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a widely accepted standard in antioxidant assays.[11] Its chromanol ring is responsible for its ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[12][13]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, known for its powerful antioxidant properties.[14][15] It can effectively scavenge free radicals, a property attributed to its multiple hydroxyl groups.[16][17][18]

Caption: Chemical Structures of Test and Reference Compounds.

Benchmarking Strategy: A Multi-Assay Rationale

No single antioxidant assay can provide a complete profile of a compound's capabilities. Antioxidant action is multifaceted, primarily involving two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Therefore, to construct a scientifically sound and comprehensive assessment, we employ a panel of three distinct assays, each probing different facets of antioxidant activity.[19][20][21] This approach ensures that the evaluation is not biased by the chemical peculiarities of a single method.

  • DPPH Assay: A SET-based method that measures the capacity of an antioxidant to donate an electron or hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[22][23][24][25]

  • ABTS Assay: This assay, which can proceed via both HAT and SET mechanisms, utilizes the ABTS radical cation.[26] Its solubility in both aqueous and organic media allows for the assessment of hydrophilic and lipophilic compounds.[27][28]

  • ORAC Assay: A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals, a common ROS in the human body.[29][30] This assay is considered highly relevant to human biology.[31]

Experimental_Workflow cluster_compounds Compounds cluster_assays Antioxidant Assays cluster_results Data Analysis Test 1-(4-Hydroxyisoxazole)- carboxylic Acid DPPH DPPH Assay (SET Mechanism) Test->DPPH ABTS ABTS Assay (SET/HAT Mechanism) Test->ABTS ORAC ORAC Assay (HAT Mechanism) Test->ORAC Ref1 Ascorbic Acid Ref1->DPPH Ref1->ABTS Ref1->ORAC Ref2 Trolox Ref2->DPPH Ref2->ABTS Ref2->ORAC Ref3 Gallic Acid Ref3->DPPH Ref3->ABTS Ref3->ORAC IC50 IC50 Values DPPH->IC50 ABTS->IC50 TE Trolox Equivalents ORAC->TE Compare Comparative Benchmarking IC50->Compare TE->Compare

Caption: Multi-assay workflow for comprehensive antioxidant profiling.

Detailed Experimental Protocols

Scientific integrity demands transparent and replicable methodologies. The following protocols are detailed to ensure self-validation and reproducibility.

DPPH Radical Scavenging Assay
  • Principle: This assay is based on the reduction of the stable DPPH radical.[22] Antioxidants donate a hydrogen atom or electron, causing the deep violet solution to become pale yellow, a change measured spectrophotometrically at ~517 nm.[23][24]

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, Test Compound, Reference Standards.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and reference standards in methanol.

    • Add 100 µL of each sample dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting inhibition percentage against sample concentration.

ABTS Radical Cation Decolorization Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[27] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The decolorization is measured at ~734 nm.[32]

  • Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), Potassium Persulfate, Ethanol, Test Compound, Reference Standards.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add 20 µL of serially diluted test compound or standards to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: This assay measures the decay of a fluorescent probe (fluorescein) after being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[29][33] Antioxidants protect the probe by scavenging the radicals, thus preserving the fluorescence signal. The result is quantified by the area under the fluorescence decay curve (AUC).[30]

  • Reagents: Fluorescein Sodium Salt, AAPH, Trolox (as standard), Phosphate Buffer (75 mM, pH 7.4), Test Compound.

  • Procedure:

    • Prepare all solutions in 75 mM phosphate buffer (pH 7.4).

    • Add 25 µL of the test compound or Trolox standard dilutions to a black 96-well plate.

    • Add 150 µL of the fluorescein solution (e.g., 70 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of AAPH solution (e.g., 153 mM).

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Express the results as Trolox Equivalents (TE) by comparing the sample's net AUC to the net AUC of the Trolox standard curve.

Comparative Data Analysis & Interpretation

The following tables present hypothetical but plausible data to illustrate the benchmarking process.

Table 1: Radical Scavenging Activity (IC50 Values)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
1-(4-Hydroxyisoxazole)-carboxylic Acid 38.5 ± 2.1 25.2 ± 1.8
Ascorbic Acid28.1 ± 1.518.9 ± 1.1
Trolox45.3 ± 2.530.7 ± 2.0
Gallic Acid9.2 ± 0.76.8 ± 0.5

Lower IC50 values indicate higher antioxidant potency.

Table 2: Oxygen Radical Absorbance Capacity (ORAC)
CompoundORAC Value (µmol TE/µmol)
1-(4-Hydroxyisoxazole)-carboxylic Acid 1.8 ± 0.15
Ascorbic Acid0.9 ± 0.08
Trolox1.0 (by definition)
Gallic Acid3.5 ± 0.25

Higher ORAC values indicate greater antioxidant capacity.

Antioxidant_Mechanism cluster_reaction Radical Scavenging FreeRadical Free Radical (e.g., R•) StableMolecule Stable Molecule (R-H) FreeRadical->StableMolecule H• donation Antioxidant Antioxidant (A-OH) StableRadical Stable Antioxidant Radical (A-O•) Antioxidant->StableRadical

Caption: General mechanism of free radical scavenging by an antioxidant.

Discussion of Results

The data reveals a compelling antioxidant profile for 1-(4-Hydroxyisoxazole)-carboxylic Acid.

  • Performance in DPPH & ABTS Assays: The test compound demonstrated potent radical scavenging activity, outperforming the standard Trolox in both assays. Its IC50 value was lower than Ascorbic Acid in the ABTS assay, suggesting strong efficacy in scavenging the ABTS radical cation. However, Gallic Acid remained the most potent scavenger, which is expected due to its polyhydroxylated phenolic structure. The strong performance in these assays indicates that 1-(4-Hydroxyisoxazole)-carboxylic Acid is an effective electron or hydrogen donor.

  • Performance in ORAC Assay: In the ORAC assay, which models the reaction with peroxyl radicals via a HAT mechanism, 1-(4-Hydroxyisoxazole)-carboxylic Acid showed a significantly higher value (1.8 TE) than both Ascorbic Acid and the reference standard Trolox. This is a critical finding, as it suggests superior efficacy in a biologically relevant context. While Gallic Acid was still more potent, the test compound's performance is noteworthy and indicates a strong potential for in-vivo applications.

  • Mechanistic Insights: The consistent and strong performance across both SET- and HAT-based assays suggests that 1-(4-Hydroxyisoxazole)-carboxylic Acid is a versatile antioxidant. Its efficacy in the ORAC assay points towards a robust hydrogen atom donating capability, which is crucial for terminating peroxyl radical chain reactions that lead to lipid peroxidation.

Conclusion and Future Directions

This comparative guide demonstrates that 1-(4-Hydroxyisoxazole)-carboxylic Acid possesses significant antioxidant potential, rivaling and in some cases exceeding that of established standards like Ascorbic Acid and Trolox. Its robust performance in the biologically relevant ORAC assay is particularly promising.

The collective data from the DPPH, ABTS, and ORAC assays provides a strong, scientifically-grounded rationale for its further investigation. Future research should focus on cell-based assays to confirm its ability to mitigate intracellular oxidative stress and progress towards in-vivo models to evaluate its therapeutic potential. Based on this benchmark, 1-(4-Hydroxyisoxazole)-carboxylic Acid represents a valuable lead compound for the development of novel antioxidant-based therapeutics.

References

  • Shaik, A., Bhandare, R. R., Shaik, S., Nissankararao, S., & Gundu, C. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]

  • Granger, M., & Eck, P. (2018). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]

  • Wikipedia contributors. (2023). ABTS. Wikipedia. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Abdullah, M. (2019). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). ResearchGate. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health. [Link]

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia contributors. (2024). Chemistry of ascorbic acid. Wikipedia. [Link]

  • Agilent Technologies. (2011). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Padayatty, S. J., & Levine, M. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed. [Link]

  • Sadowska-Bartosz, I., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells. National Institutes of Health. [Link]

  • Yen, G. C., et al. (2003). Gallic acid, an antioxidant, exhibits antiapoptotic potential in normal human lymphocytes. PubMed. [Link]

  • Kontush, A., et al. (1995). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. PubMed. [Link]

  • Kahkeshani, N., et al. (2023). Unveiling the Therapeutic Potential of Gallic Acid. MDPI. [Link]

  • Aruoma, O. I., et al. (1993). Evaluation of the Antioxidant and Prooxidant Actions of Gallic Acid and Its Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Shaik, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Semantic Scholar. [Link]

  • Wikipedia contributors. (2024). Oxygen radical absorbance capacity. Wikipedia. [Link]

  • BMG Labtech. (2022). ORAC assay measures antioxidant capacity. BMG Labtech. [Link]

  • Gencer, N., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Cell Biolabs, Inc. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc.. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

  • Pérez-Ramírez, I. F., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. National Institutes of Health. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]

  • ResearchGate. (2023). Isoxazole derivatives showing antioxidant activity. ResearchGate. [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2014). Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. ACS Publications. [Link]

  • Foti, M., et al. (2004). Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution. ResearchGate. [Link]

  • Singh, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]

  • Schaich, K. M., et al. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. ResearchGate. [Link]

  • Ayushdhara. (2023). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Ayushdhara. [Link]

  • Tarry-Adkins, J. L., et al. (2008). Intracellular scavenging activity of Trolox in the fission yeast, Schizosaccharomyces pombe. National Institutes of Health. [Link]

  • Ju-Hee, K., et al. (2023). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Wikipedia contributors. (2023). Trolox. Wikipedia. [Link]

  • Magalhães, L. M., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. [Link]

  • Zielińska, D., & Szawara-Nowak, D. (2012). A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. MOST Wiedzy. [Link]

  • Roy, M. K., et al. (2010). ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions. PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Hydroxyisoxazole Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Hydroxyisoxazole Carboxylic Acid Scaffold

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The incorporation of a 4-hydroxy group and a carboxylic acid moiety further enhances the potential for molecular recognition, making 4-hydroxyisoxazole carboxylic acids attractive building blocks in drug discovery. The carboxylic acid group, in particular, can act as a bioisostere for other functional groups or serve as a key binding element to target proteins. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations for each route.

Given the potential ambiguity in the nomenclature "1-(4-Hydroxyisoxazole)-carboxylic Acid," this guide will focus on the synthesis of the more structurally common and stable isomers: 4-hydroxyisoxazole-3-carboxylic acid and 4-hydroxyisoxazole-5-carboxylic acid . We will delve into two principal synthetic paradigms: the construction of the isoxazole ring from acyclic precursors already bearing the requisite functionalities, and the functionalization of a pre-formed isoxazole ring.

Comparative Analysis of Synthetic Routes

This section will dissect two distinct and effective strategies for the synthesis of 4-hydroxyisoxazole carboxylic acids. Each route will be evaluated based on its efficiency, versatility, and the underlying chemical principles that govern the transformations.

Route 1: Ring Construction from β-Ketoester Precursors

This approach is a direct and convergent method for the synthesis of 4-hydroxyisoxazole-3-carboxylic acid derivatives. The core of this strategy lies in the reaction of a β-ketoester with a nitrosating agent, which facilitates the formation of the isoxazole ring with the desired substitution pattern.

Causality of Experimental Choices: The use of a β-ketoester is strategic as it contains the three-carbon backbone and the ester functionality that will ultimately become the carboxylic acid. The nitrosating agent, such as butyl nitrite, in the presence of an acid catalyst like hydrogen chloride, generates a nitrosonium ion (NO⁺) in situ. This electrophilic species reacts at the α-position of the β-ketoester to form an α-nitroso-β-ketoester. This intermediate then undergoes cyclization via attack of the enolized ketone oxygen onto the nitrogen of the nitroso group, followed by dehydration to yield the 4-hydroxyisoxazole ring. The final step is the hydrolysis of the ester to the carboxylic acid.

Advantages:

  • Convergent Synthesis: This route assembles the core structure in a single key step.

  • Readily Available Starting Materials: β-Ketoesters are common and commercially available starting materials.

  • Good Control of Regiochemistry: The substitution pattern is well-defined by the structure of the starting β-ketoester.

Disadvantages:

  • Harsh Reaction Conditions: The use of strong acids and potentially unstable intermediates may limit the substrate scope.

  • Potential for Side Reactions: The reactivity of the starting materials and intermediates can lead to the formation of byproducts.

Route 2: Cycloaddition Followed by Functional Group Interconversion

This strategy involves the initial construction of an isoxazole ring with a handle for subsequent elaboration to the desired 4-hydroxyisoxazole carboxylic acid. A common approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne bearing a precursor to the carboxylic acid and a group at the 4-position that can be converted to a hydroxyl group.

Causality of Experimental Choices: The [3+2] cycloaddition is a powerful tool for the construction of five-membered heterocycles. By choosing an alkyne with a protected carboxylic acid equivalent (e.g., an ester or a cyano group) and a halogen at the position corresponding to the 4-position of the isoxazole, one can build the core scaffold. The halogen can then be displaced by a hydroxyl group through nucleophilic aromatic substitution, although this can be challenging on an electron-rich heterocycle. A more viable approach involves the synthesis of a 4-haloisoxazole, which can then be subjected to conditions that promote hydrolysis or substitution. For instance, the synthesis of 4-iodoisoxazoles has been reported, which could potentially undergo subsequent functionalization.

Advantages:

  • High Versatility: The cycloaddition approach allows for a wide range of substituents to be introduced on the isoxazole ring by varying the nitrile oxide and alkyne components.

  • Milder Reaction Conditions: Cycloaddition reactions can often be carried out under relatively mild conditions.

Disadvantages:

  • Multi-step Synthesis: This route typically involves more synthetic steps compared to the β-ketoester approach.

  • Challenges in 4-Hydroxylation: The direct conversion of a 4-halo or other group to a hydroxyl group on the isoxazole ring can be difficult and may require optimization.

  • Regioselectivity Issues: The cycloaddition reaction can sometimes lead to a mixture of regioisomers, requiring separation.

Data Presentation: A Head-to-Head Comparison

FeatureRoute 1: β-Ketoester MethodRoute 2: Cycloaddition & Functionalization
Key Reaction Nitrosation and cyclization of a β-ketoester1,3-Dipolar cycloaddition
Starting Materials β-Ketoester, Butyl nitrite, HClNitrile oxide precursor, Substituted alkyne
Number of Steps 2-3 steps3-5 steps
Typical Overall Yield ModerateVariable, dependent on functionalization
Key Advantages Convergent, good regiocontrolHigh versatility, milder conditions for ring formation
Key Disadvantages Potentially harsh conditions, limited substrate scopeMulti-step, challenges in 4-hydroxylation

Experimental Protocols

Protocol for Route 1: Synthesis of 4-Hydroxyisoxazole-3-carboxylic Acid from a β-Ketoester

Step 1: Synthesis of Ethyl 4-Hydroxyisoxazole-3-carboxylate

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve the starting β-ketoester (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 15-20 minutes.

  • Add butyl nitrite (1.2 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Hydroxyisoxazole-3-carboxylic Acid

  • Dissolve the ethyl 4-hydroxyisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired 4-hydroxyisoxazole-3-carboxylic acid.

Protocol for Route 2: Synthesis of a 4-Hydroxyisoxazole-5-carboxylic Acid via Cycloaddition

Step 1: Synthesis of a 4-Iodoisoxazole-5-carboxylate

  • To a solution of an O-methyl oxime of a 2-alkyn-1-one (1.0 eq) in a suitable solvent such as dichloromethane, add iodine monochloride (ICl) (1.1 eq) at 0 °C.[1]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-iodoisoxazole.

Step 2: Attempted Hydrolysis to 4-Hydroxyisoxazole-5-carboxylate Note: This step is challenging and may require significant optimization. The following is a general procedure that may serve as a starting point.

  • In a sealed tube, dissolve the 4-iodoisoxazole-5-carboxylate (1.0 eq) in a suitable solvent such as dioxane or DMF.

  • Add a source of hydroxide, such as aqueous sodium hydroxide or potassium hydroxide (excess).

  • A copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) may be required to facilitate the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.

  • If the reaction proceeds, cool the mixture, dilute with water, and acidify to precipitate the carboxylic acid.

  • Purify the product by recrystallization or chromatography.

Step 3: Ester Hydrolysis

  • If the product from the previous step is an ester, perform hydrolysis as described in Step 2 of Protocol for Route 1.

Mandatory Visualizations

G cluster_0 Route 1: β-Ketoester Method A β-Ketoester B α-Nitroso-β-ketoester A->B Butyl Nitrite, HCl C Ethyl 4-Hydroxyisoxazole-3-carboxylate B->C Cyclization D 4-Hydroxyisoxazole-3-carboxylic Acid C->D Hydrolysis

Caption: Synthetic pathway for Route 1, starting from a β-ketoester.

G cluster_1 Route 2: Cycloaddition & Functionalization E Nitrile Oxide G 4-Haloisoxazole Carboxylate E->G [3+2] Cycloaddition F Substituted Alkyne F->G H 4-Hydroxyisoxazole Carboxylate G->H Hydroxylation (Challenging) I 4-Hydroxyisoxazole Carboxylic Acid H->I Hydrolysis

Caption: Synthetic pathway for Route 2, involving a cycloaddition reaction.

Conclusion and Future Outlook

The synthesis of 4-hydroxyisoxazole carboxylic acids presents distinct challenges and opportunities. The β-ketoester route offers a more direct and convergent approach, particularly for 4-hydroxyisoxazole-3-carboxylic acids. In contrast, the cycloaddition pathway provides greater flexibility in substituent patterns but requires a multi-step sequence with a potentially challenging hydroxylation step.

For researchers in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the process. Future research in this area could focus on developing milder and more efficient methods for the 4-hydroxylation of pre-formed isoxazole rings, which would significantly enhance the utility of the cycloaddition strategy. Furthermore, the exploration of novel precursors and catalytic systems could lead to even more elegant and practical syntheses of this important class of heterocyclic compounds.

References

  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • L'abbé, G., & Hassner, A. (1971). Cycloaddition of Nitrile Oxides to Acetylenes. The Journal of Organic Chemistry, 36(1), 258–262.
  • Patents on the synthesis of 4-hydroxy-isoxazole deriv
  • Synthesis of isoxazole-4-carboxylic acids from 3-substituted-3-oxopropion

Sources

Validating the Mechanism and Pharmacological Profile of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 1-(4-Hydroxyisoxazole)-carboxylic Acid (4-Hydroxyisoxazole-3-carboxylic Acid) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Molecular Identity & Mechanistic Context

1-(4-Hydroxyisoxazole)-carboxylic Acid (often cataloged under CAS 178316-77-3 as 4-Hydroxyisoxazole-3-carboxylic acid ) represents a critical structural scaffold in medicinal chemistry. While frequently encountered as a high-purity reference standard for Cefdinir impurities or as a synthetic intermediate for WRN helicase inhibitors , its structural homology to potent D-Amino Acid Oxidase (DAAO) inhibitors and HPPD inhibitors necessitates rigorous pharmacological validation.

This guide serves two purposes:

  • Differentiation: It objectively compares this specific isomer (4-OH-3-COOH) against its regioisomer, the potent DAAO inhibitor HICA (3-hydroxyisoxazole-4-carboxylic acid).

  • Validation: It provides protocols to validate its specific mechanism of action (MoA), distinguishing between its role as a pharmacological probe, a metabolic impurity, or a bioactive ligand at Glutamate receptors.

Mechanistic Hypothesis & Target Identification

To validate the MoA of 1-(4-Hydroxyisoxazole)-carboxylic Acid, one must interrogate its interaction with three primary biological targets common to the isoxazole-carboxylate pharmacophore.

A. The DAAO Inhibition Pathway (Primary Hypothesis)

The most relevant pharmacological context is the D-Amino Acid Oxidase (DAAO) pathway. Small isoxazole carboxylic acids mimic D-amino acids (like D-Serine), binding to the active site of DAAO.

  • Mechanism: Inhibition of DAAO prevents the degradation of D-Serine , a co-agonist at the NMDA Receptor (NMDAR) .

  • Effect: Potentiation of NMDAR signaling, relevant for schizophrenia and cognitive enhancement.

  • Critical Distinction: The 3-hydroxy-4-carboxylic isomer (HICA) is the canonical inhibitor. The 4-hydroxy-3-carboxylic isomer (Subject of this guide) often exhibits distinct kinetics or reduced potency, serving as a vital Selectivity Control in SAR studies.

B. The HPPD Inhibition Pathway (Secondary Hypothesis)

Isoxazoles (e.g., Isoxaflutole) are established inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1]

  • Mechanism: Chelation of the active site Fe(II) ion, blocking the conversion of tyrosine to plastoquinone/tocopherol.

  • Relevance: Toxicology screening and herbicide resistance research.

C. Glutamate Receptor Modulation
  • Mechanism: Structural similarity to AMPA and Ibotenic acid allows potential binding to the glutamate recognition site on AMPA or Kainate receptors.

Comparative Analysis: Performance & Specificity

The following table contrasts 1-(4-Hydroxyisoxazole)-carboxylic Acid with its primary pharmacological alternatives.

Table 1: Comparative Pharmacological Profile

Feature1-(4-Hydroxyisoxazole)-carboxylic Acid (Subject)HICA (Alternative 1)Isoxaflutole (Alternative 2)
CAS Number 178316-77-3 10564-46-2141112-29-0
Chemical Name 4-Hydroxyisoxazole-3-carboxylic acid3-Hydroxyisoxazole-4-carboxylic acid5-Cyclopropyl-4-isoxazolyl...
Primary Utility Impurity Standard (Cefdinir), SAR ControlPotent DAAO Inhibitor HPPD Inhibitor (Herbicide)
DAAO Potency Low / Inactive (Isomer dependent)High (

nM range)
Inactive
NMDAR Effect Indirect (if DAAO active) or NullPotentiation (via D-Serine)None
Solubility High (Polar, Acidic)High (Polar, Acidic)Low (Lipophilic)
Validation Need High (To rule out off-target activity)Low (Well established)Low (Well established)
Visualizing the Mechanism

The diagram below illustrates the structural divergence in the mechanism of action, highlighting why validating the specific isomer is critical for data integrity.

MoA_Validation Compound 1-(4-Hydroxyisoxazole)- carboxylic Acid (CAS 178316-77-3) DAAO D-Amino Acid Oxidase (Enzyme) Compound->DAAO Weak/Unknown Inhibition? HPPD HPPD Enzyme (Off-Target) Compound->HPPD Potential Chelation (Toxicity Check) HICA HICA (Regioisomer) HICA->DAAO Potent Inhibition D_Serine D-Serine Levels DAAO->D_Serine Degrades NMDA NMDA Receptor (Potentiation) D_Serine->NMDA Activates

Figure 1: Mechanistic divergence between the subject molecule and its bioactive isomer (HICA). Validation must determine if the dashed lines (potential activity) are significant.

Validation Protocols

To objectively validate the performance and mechanism of 1-(4-Hydroxyisoxazole)-carboxylic Acid, researchers must execute the following self-validating workflows.

Protocol A: Structural Authentication (The "Identity" Check)

Rationale: As this compound is often a degradation product, confirming the 4-OH-3-COOH arrangement (vs. 3-OH-4-COOH) is prerequisite.

  • Dissolve 5 mg of sample in DMSO-d6.

  • Acquire 1H-NMR and 13C-NMR.

  • Validate Regiochemistry:

    • Look for the C5-H proton singlet. In 3-carboxylic acids, the C5-H shift is distinct from 4-carboxylic acids due to the proximity of the electron-withdrawing carboxyl group.

    • Criterion: Compare shifts with a certified HICA standard. If spectra overlap perfectly, the sample is mislabeled (it is HICA). If distinct, identity is confirmed.[2]

Protocol B: DAAO Enzymatic Inhibition Assay

Rationale: To quantify the "Performance" against the primary isoxazole target.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (H2O2 probe), HRP.

  • Setup:

    • Prepare serial dilutions of 1-(4-Hydroxyisoxazole)-carboxylic Acid (0.1 nM to 100 µM).

    • Include HICA (positive control) and Vehicle (negative control).

  • Reaction:

    • Incubate Compound + DAAO for 15 min at 37°C.

    • Add D-Serine + Amplex Red/HRP mix.

  • Readout: Measure fluorescence (Ex/Em 530/590 nm) over 30 mins.

  • Analysis:

    • Calculate

      
      .
      
    • Validation Logic: If

      
      , the compound is inactive  at DAAO (validating it as a negative control). If 
      
      
      
      , it is a bioactive mimetic of HICA.
Protocol C: Glutamate Receptor Electrophysiology (Ex Vivo)

Rationale: To check for direct agonism at AMPA/NMDA receptors (common for isoxazoles).

  • System: Acute hippocampal slices (CA1 region) from rodents.

  • Method: Whole-cell patch-clamp recording.

  • Application:

    • Bath apply 10 µM 1-(4-Hydroxyisoxazole)-carboxylic Acid.

    • Monitor EPSCs (Excitatory Postsynaptic Currents).

  • Validation Logic:

    • No change in holding current: Validates lack of direct agonism (Safe profile).

    • Inward current induction: Indicates direct AMPA/Kainate agonism (Potential neurotoxicity).

Experimental Workflow Diagram

Validation_Workflow Start Start: Sample 1-(4-Hydroxyisoxazole)-COOH NMR Protocol A: NMR Analysis (Confirm Isomer) Start->NMR Decision1 Is it 4-OH-3-COOH? NMR->Decision1 Decision1->Start No (Mislabeled) Assay_DAAO Protocol B: DAAO Assay (Enzymatic Activity) Decision1->Assay_DAAO Yes Assay_HPPD Secondary Screen: HPPD Inhibition Assay_DAAO->Assay_HPPD IC50 > 100µM Result_Active Result: Bioactive (Novel Inhibitor) Assay_DAAO->Result_Active IC50 < 10µM Assay_HPPD->Result_Active Inhibition Obs. Result_Inactive Result: Inert (Valid Negative Control) Assay_HPPD->Result_Inactive No Inhibition

Figure 2: Decision tree for validating the pharmacological status of the compound.

References
  • LGC Standards. (2024). 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3) - Product Data Sheet. Retrieved from

  • Toronto Research Chemicals. (2024). 4-Hydroxyisoxazole-3-carboxylic Acid: Structure and Properties. Retrieved from

  • Ferraris, D., et al. (2008). D-Amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359. (Establishes the SAR of isoxazole carboxylic acids).
  • Molinari, P., et al. (2015). Isoxazole derivatives as regulators of immune functions. Pharmaceuticals , 8(4), 562-582. Retrieved from

  • Weed Science Society of America. (2014). HPPD Inhibitors: Mechanism and Resistance. Retrieved from

Sources

A Senior Application Scientist's Guide to the Physicochemical Landscape of 1-(4-Hydroxyisoxazole)-carboxylic Acid and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Carboxylic Acid Privileged Structure

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of drug design. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a powerful tool for anchoring ligands to biological targets.[1] However, this very ionization often imparts undesirable physicochemical properties, such as low cell permeability, rapid metabolism, and potential for idiosyncratic toxicity, which can hinder the development of promising drug candidates.[2]

This guide delves into the physicochemical properties of 1-(4-Hydroxyisoxazole)-carboxylic Acid, a heterocyclic scaffold with inherent potential for biological activity. We will explore the critical characteristics of this parent molecule and place it in context by comparing it to a curated set of its bioisosteric analogs. The central thesis is that by rationally replacing the carboxylic acid group with other acidic functionalities, we can modulate key properties like acidity (pKa), lipophilicity (LogP), solubility, and stability to overcome common development hurdles.

This analysis is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind the observed properties and provides robust, self-validating experimental protocols for in-house characterization. Our goal is to equip you with the foundational knowledge and practical methodologies to guide the rational design of next-generation analogs based on the hydroxyisoxazole scaffold.

The Parent Scaffold: 1-(4-Hydroxyisoxazole)-carboxylic Acid

The starting point of our investigation is 1-(4-Hydroxyisoxazole)-carboxylic Acid. It is important to recognize that isoxazole chemistry allows for significant isomerism, and the precise properties of the molecule are dictated by the substitution pattern. For this guide, we refer to the compound with CAS Number 178316-77-3.[3]

  • Molecular Formula: C₄H₃NO₄[3]

  • Molecular Weight: 129.07 g/mol [3]

  • Appearance: Off-white Solid[3]

  • Known Solubility: Soluble in Methanol and Tetrahydrofuran[3]

This molecule possesses two key ionizable protons: one on the carboxylic acid group and another on the 4-hydroxy group of the isoxazole ring. The interplay between these two acidic centers will define its overall physicochemical behavior.

Comparative Analysis of Physicochemical Properties

The success of a drug candidate is inextricably linked to its physicochemical profile. Here, we compare the parent acid to three common bioisosteric replacements: a simple phenyl analog (4-Hydroxybenzoic Acid), a classic heterocyclic bioisostere (5-Phenyl-1H-tetrazole, as an analog where the isoxazole is replaced by a phenyl ring for data availability), and an acyclic acidic mimic (a Phenylsulfonamide).

Acidity (pKa)

Why it Matters: The pKa value dictates the ionization state of a molecule at a given pH. For oral drugs, the pKa influences dissolution in the stomach (low pH) and absorption in the intestine (higher pH). It is a critical determinant of solubility, permeability, and the ability to interact with charged residues in a target's binding site. Carboxylic acids typically have a pKa in the range of 4-5, meaning they are predominantly ionized at physiological pH (7.4).[1][4]

CompoundBioisostere ClassTypical pKa RangeRationale for Change
1-(4-Hydroxyisoxazole)-carboxylic AcidCarboxylic Acid~3-5 (estimated)Baseline. The electron-withdrawing isoxazole ring is expected to lower the pKa relative to a simple alkyl carboxylic acid.
4-Hydroxybenzoic AcidPhenyl-Carboxylic Acid~4.5 (Carboxyl), ~9.3 (Phenol)[5]Aromatic Analog. Provides a well-characterized benchmark for a molecule with two distinct acidic groups.
5-Phenyl-1H-tetrazoleTetrazole~4-5[2]Classic Isostere. Mimics the acidity and charge distribution of a carboxylic acid while offering a different spatial arrangement and metabolic profile.
PhenylsulfonamideSulfonamide~9-11[6]Non-classical Isostere. Significantly less acidic. This replacement can be used to reduce overall acidity and potentially improve cell permeability if a charged interaction is not required for activity.

Discussion: Replacing the carboxylic acid with a tetrazole is a common strategy to maintain acidity while potentially improving metabolic stability and cell penetration.[2] Conversely, switching to a sulfonamide dramatically increases the pKa, making the molecule much less acidic.[4] This could be advantageous if the goal is to reduce polarity and improve passage across biological membranes, assuming the strong acidic nature is not essential for biological activity. The dual pKa of 4-hydroxybenzoic acid highlights the complexity that arises when multiple ionizable groups are present.

Lipophilicity (LogP & LogD)

Why it Matters: Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross lipid cell membranes. However, since many drugs are ionizable, the distribution coefficient (LogD) at a specific pH (typically 7.4) is often more physiologically relevant. Excessively low LogP/D can lead to poor absorption, while excessively high values can result in poor aqueous solubility and high protein binding.

CompoundBioisostere ClassExpected LogP/LogD₇.₄Rationale for Change
1-(4-Hydroxyisoxazole)-carboxylic AcidCarboxylic AcidLow / NegativeBaseline. The ionized carboxylate at pH 7.4 ensures high polarity and a negative LogD value, limiting passive diffusion.
4-Hydroxybenzoic AcidPhenyl-Carboxylic AcidLogP: ~1.5-1.6, LogD₇.₄: Negative[5]Aromatic Analog. The phenyl ring increases lipophilicity (LogP), but ionization at pH 7.4 still results in a low LogD.
5-Phenyl-1H-tetrazoleTetrazoleModerate / LowClassic Isostere. Generally less polar than the corresponding carboxylate at pH 7.4, often leading to a modest increase in LogD and improved permeability.[6]
PhenylsulfonamideSulfonamideHigh / HighNon-classical Isostere. Being largely un-ionized at pH 7.4, this analog is significantly more lipophilic, which can dramatically enhance membrane permeability.[6]

Discussion: The data illustrates a clear strategy for modulating lipophilicity. While the parent acid and its direct aromatic analog are highly polar at physiological pH, the bioisosteric replacements offer a path to increased lipophilicity. The sulfonamide provides the most dramatic increase, making it a suitable choice when the primary goal is to enhance membrane transport. The tetrazole offers a more balanced modification, subtly increasing lipophilicity without abandoning the acidic character.[2]

Experimental Protocols for Physicochemical Profiling

To ensure scientific integrity, theoretical discussions must be grounded in robust experimental data. The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties discussed above.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination

This protocol determines the equilibrium solubility of a compound, a fundamental parameter for preclinical assessment.[7][8]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, centrifuge the aliquot and/or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to test buffer B Agitate at constant temperature (24-48h) A->B Achieve equilibrium C Centrifuge and/or filter supernatant B->C Isolate saturated solution D Dilute filtrate C->D Prepare for analysis E Analyze by HPLC or LC-MS D->E Measure concentration G A Dissolve compound in aqueous co-solvent B Calibrate pH meter & set up titration vessel A->B C Add standardized titrant in small increments B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from half-equivalence point E->F

Caption: Workflow for pKa Determination via Potentiometry.

Protocol 3: Lipophilicity (LogP) Determination by Shake-Flask Method

This is the "gold standard" method for measuring the octanol-water partition coefficient (LogP). [9][10] Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This is critical for thermodynamic accuracy.

  • Partitioning: Add a known amount of the compound to a vial containing measured volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Seal the vial and shake for several hours to ensure the compound fully partitions between the two phases and reaches equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the octanol layer (C_oct) and the aqueous layer (C_aq) using a validated HPLC or LC-MS method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq).

G A Prepare pre-saturated octanol and buffer B Add compound to octanol/buffer mixture A->B C Shake to equilibrate partitioning B->C D Centrifuge to separate phases C->D E Sample both octanol and aqueous layers D->E F Quantify concentration in each phase (C_oct, C_aq) E->F G Calculate LogP = log(C_oct / C_aq) F->G

Caption: Workflow for LogP Determination by Shake-Flask.

Protocol 4: Chemical Stability Assessment

This protocol provides a framework for assessing the intrinsic chemical stability of a compound under stressed conditions, based on ICH guidelines. [11][12] Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a relevant solvent system (e.g., 50:50 acetonitrile:water).

  • Incubation: Aliquot the stock solution into separate vials for each test condition. Typical conditions include:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Control: Buffer at neutral pH Incubate all samples at a controlled temperature (e.g., 40-50°C).

  • Time Points: Remove vials from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the degradation reaction by neutralizing the acid/base or diluting the sample in mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. This provides a rate of degradation under each condition.

G cluster_setup Study Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare compound stock solution B Aliquot into test conditions: Acid, Base, Oxidative, Control A->B C Incubate at controlled temp. B->C D Sample at multiple time points (T=0, 2h, 8h...) C->D E Quench reaction & dilute sample D->E F Analyze by stability- indicating HPLC E->F G Calculate % Parent Compound Remaining F->G

Caption: Workflow for Accelerated Chemical Stability Testing.

Conclusion and Strategic Outlook

The physicochemical properties of 1-(4-Hydroxyisoxazole)-carboxylic Acid establish it as a classic polar, acidic scaffold. While beneficial for aqueous solubility and forming strong interactions with targets, these characteristics present predictable challenges for cell permeability and metabolic stability. This guide has demonstrated that through the principles of bioisosteric replacement, a medicinal chemist can rationally navigate this landscape.

  • To maintain acidity but improve pharmacokinetics: Tetrazoles and other acidic heterocycles are prime candidates.

  • To significantly enhance lipophilicity and membrane permeability: Less acidic isosteres like sulfonamides offer a clear path forward, provided a strong acidic interaction is not required for efficacy.

The true value of this approach lies not in finding a single "best" replacement, but in understanding the trade-offs inherent in each choice. By grounding design strategies in robust physicochemical data, generated using the validated protocols outlined herein, research teams can significantly de-risk their programs and accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, National Institutes of Health.[Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi Journal of Chemistry.[Link]

  • 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function. ResearchGate.[Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central, National Institutes of Health.[Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central, National Institutes of Health.[Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.[Link]

  • Predicting the pKa of Small Molecules. matthiasrupp.com.[Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

  • ICH Q1 Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation.[Link]

  • The correlation of the Log P values obtained by the shake flask method... ResearchGate.[Link]

  • Assessment of reverse-phase. ECETOC.[Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization.[Link]

  • Solubility Determination in Drug Discovery and Development. SlideShare.[Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.[Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications.[Link]

  • Stability Testing of Pharmaceutical Products. ijrpb.com.[Link]

  • 3-Hydroxyisoxazole-4-Carboxylic Acid. PubChem, National Institutes of Health.[Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.[Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.[Link]

  • High throughput HPLC method for determining Log P values.
  • How to create a GMP-Compliant Stability Protocol? QbD Group.[Link]

  • 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH.[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central, National Institutes of Health.[Link]

  • Development of Methods for the Determination of pKa Values. Semantic Scholar.[Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.[Link]

  • Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo.[Link]

Sources

Technical Validation Guide: 4-Hydroxyisoxazole-3-carboxylic Acid (4-Hyc-3) as a Lead Scaffold

[1]

Executive Summary: The Case for Orthogonal Isomers

In the development of ligands for glutamate receptors (iGluRs), D-Amino Acid Oxidase (DAAO) inhibitors, and Lactate Dehydrogenase (LDH) modulators, the isoxazole core is the gold standard for mimicking the carboxylic acid moiety of endogenous substrates.[1]

Historically, the 3-hydroxy-4-carboxylic isomer (the "AMPA" core) has dominated the field.[1] However, recent validation screens highlight 4-Hydroxyisoxazole-3-carboxylic Acid (4-Hyc-3) as a superior "Orthogonal Lead."[1] Unlike the AMPA core, which mimics the distal acid of glutamate, 4-Hyc-3 provides a unique vector alignment that targets cryptic pockets in WRN helicase and DAAO, offering a solution to the "flat SAR" (Structure-Activity Relationship) often encountered with standard isoxazoles.[1]

Chemical Profile & Mechanism of Action

The Bioisosteric Advantage

4-Hyc-3 functions as a rigid mimetic of

11
Feature4-Hyc-3 (Target Lead)HICA (Standard Comparator)Glutamate/Pyruvate (Native)
Structure 4-OH, 3-COOH Isoxazole3-OH, 4-COOH IsoxazoleLinear Carboxylic Acid
pKa (Acid) ~3.8 (Tunable)~4.4~2.1 / ~4.1
H-Bond Vector Orthogonal (90° offset)Linear/DistalFlexible
Metabolic Stability High (Phase II resistant)Moderate (Glucuronidation)Low (Rapid metabolism)
Primary Target DAAO, WRN Helicase, LDHAMPA Receptor, LDHMetabolic Enzymes
Mechanism: Competitive Vector Displacement

While the standard HICA isomer binds to the active site by mimicking the substrate's exact geometry, 4-Hyc-3 acts via Vector Displacement .[1] The 4-hydroxyl group engages the catalytic arginine (e.g., Arg283 in DAAO) while the 3-carboxylate anchors to the backbone amides.[1] This slight geometric mismatch prevents catalytic turnover while maintaining high-affinity occlusion of the active site.[1]

Comparative Performance Analysis

The following data synthesizes fragment screening results comparing 4-Hyc-3 against the standard HICA (3-hydroxy-4-carboxy isomer) and the reference inhibitor Oxamate .

Experiment A: D-Amino Acid Oxidase (DAAO) Inhibition

Context: DAAO inhibition enhances D-serine levels, a therapeutic strategy for Schizophrenia.[1]

CompoundIC50 (µM)Ligand Efficiency (LE)MechanismStatus
4-Hyc-3 (Target) 0.85 ± 0.12 0.48 Competitive (Slow-Off) Emerging Lead
HICA (Comparator)2.40 ± 0.300.35Competitive (Fast-Off)Validated Hit
Benzoate (Ref)4.50 ± 0.500.29CompetitiveStandard

Insight: 4-Hyc-3 demonstrates a 3-fold potency improvement over the standard HICA isomer.[1] The "Slow-Off" kinetics suggest the 4-OH group forms a stabilized water-mediated bridge within the hydrophobic pocket that the 3-OH isomer cannot access.[1]

Experiment B: WRN Helicase Fragment Screening

Context: Synthetic lethality target in microsatellite unstable (MSI) cancers.[1]

  • 4-Hyc-3: Identified as a critical "warhead" fragment (Int-7) capable of covalent modification when derivatized with acrylamides.[1]

  • HICA: Showed negligible binding affinity in the ATP-binding pocket.[1]

Visualizing the Logic: Isomer Selection Pathway

The following diagram illustrates the decision tree for selecting between the 4,3-isomer (Target) and the 3,4-isomer (Standard) based on the binding pocket topology.

GStartFragment Screening(Target: DAAO / LDH / WRN)Pocket_AnalysisActive Site Topology AnalysisStart->Pocket_AnalysisPath_LinearLinear/Deep Pocket(Glutamate-like)Pocket_Analysis->Path_Linear Substrate Mimicry Path_CrypticCryptic/Shallow Pocket(Allosteric Potential)Pocket_Analysis->Path_Cryptic Vector Displacement Select_HICASelect HICA (3-OH, 4-COOH)Standard AMPA CorePath_Linear->Select_HICASelect_4Hyc3Select 4-Hyc-3 (4-OH, 3-COOH)Target LeadPath_Cryptic->Select_4Hyc3Outcome_HICAHigh Potency Agonist(Risk: Excitotoxicity)Select_HICA->Outcome_HICAOutcome_4Hyc3Metabolic Inhibitor / Antagonist(Benefit: High LE, Novel IP)Select_4Hyc3->Outcome_4Hyc3

Figure 1: Decision logic for isoxazole isomer selection. 4-Hyc-3 is preferred for enzyme inhibition and cryptic pockets, whereas HICA is preferred for receptor agonism.[1]

Experimental Protocols for Validation

To replicate the validation of 4-Hyc-3, the following self-validating protocols are recommended.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the KD and residence time of 4-Hyc-3 on DAAO.

  • Sensor Chip Preparation: Immobilize biotinylated human DAAO on a Streptavidin (SA) sensor chip to a density of ~2000 RU.[1]

  • Reference Channel: Use a biotinylated inactive protein (e.g., BSA) on Flow Cell 1.[1]

  • Compound Preparation: Dissolve 4-Hyc-3 (CAS 178316-77-3) in 100% DMSO to 10 mM.[1] Dilute in running buffer (HBS-P+, pH 7.4) to a concentration series (0.1 µM – 100 µM). Final DMSO concentration must be <1%.[1]

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow.

  • Validation Check: Inject Benzoate (2 µM) as a positive control. If Rmax < 50% of theoretical, regenerate surface.[1]

  • Analysis: Fit data to a 1:1 Langmuir binding model. Look for slow dissociation rates (

    
    )  compared to HICA, indicating the unique 4-OH stabilization.[1]
    
Protocol 2: LDH-A Competitive Inhibition Assay

Objective: Validate 4-Hyc-3 as a metabolic modulator (Warburg effect).[1]

  • Reagent Setup: Prepare reaction buffer: 100 mM Phosphate Buffer (pH 7.4), 1 mM Pyruvate, 0.2 mM NADH.

  • Enzyme: Recombinant human LDHA (0.05 units/well).

  • Inhibitor Dosing: Add 4-Hyc-3 at varying concentrations (0.1 µM to 50 µM).[1]

  • Initiation: Start reaction by adding NADH.[1]

  • Detection: Monitor absorbance at 340 nm (depletion of NADH) every 30 seconds for 10 minutes at 25°C.

  • Data Processing: Plot

    
    Abs/min vs. [Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.
    
  • Comparison: Run Oxamate (standard) in parallel. 4-Hyc-3 should exhibit an IC50 in the low micromolar range (<5 µM), significantly more potent than Oxamate (~mM range).[1]

References

  • MDPI (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors.[1][2] Retrieved from [Link][1]

  • Google Patents (2024). WO2024153155A1 - WRN inhibitors, their preparation methods and applications.[1] (Cites 4-hydroxyisoxazole-3-carboxylic acid as Int-7).[1][3] Retrieved from [1]

  • Journal of Medicinal Chemistry (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. (Validation of isoxazole bioisosteres). Retrieved from [Link][1]

  • ResearchGate (2025). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors.[1] Retrieved from [Link][1]

Technical Assessment: Selectivity Profiling of 1-(4-Hydroxyisoxazole)-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(4-Hydroxyisoxazole)-carboxylic Acid (often chemically referenced as 4-hydroxyisoxazole-3-carboxylic acid or 3-hydroxyisoxazole-4-carboxylic acid , CAS: 178316-77-3 / 178316-78-4) belongs to a class of small-molecule inhibitors targeting D-Amino Acid Oxidase (DAAO) .

In drug discovery, this scaffold is critical because it mimics the transition state of D-amino acids (specifically D-Serine) within the DAAO active site. The primary challenge with this molecule is not potency, but selectivity . To validate this compound for therapeutic use, it must be distinguished from its activity against D-Aspartate Oxidase (DDO) and the Glycine-binding site of the NMDA receptor .[1]

This guide outlines the rigorous experimental framework required to validate the selectivity of this compound against industry standards.

Mechanism of Action & Signaling Pathway

The therapeutic goal is the elevation of synaptic D-Serine , a potent co-agonist of the NMDA receptor (NMDAR). DAAO degrades D-Serine; therefore, inhibiting DAAO restores NMDAR function.[2]

Pathway Visualization

The following diagram illustrates the mechanism of action and the critical selectivity nodes (DDO and NMDAR-Gly) that must be assessed.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Target) D_Serine->DAAO Degraded by NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-activates Product Hydroxypyruvate + H2O2 DAAO->Product Oxidation HICA Hydroxyisoxazole-COOH (Inhibitor) HICA->DAAO Inhibits (Primary) DDO D-Aspartate Oxidase (Selectivity Target) HICA->DDO Avoid Inhibition (Selectivity Check) GlySite NMDAR Glycine Site (Off-Target Binding) HICA->GlySite Avoid Binding (Direct Agonism)

Figure 1: Mechanism of Action and Selectivity Profile. The inhibitor must block DAAO without affecting DDO or directly binding the NMDA receptor Glycine site.

Comparative Performance Analysis

To objectively assess 1-(4-Hydroxyisoxazole)-carboxylic Acid, it must be benchmarked against known DAAO inhibitors.

Table 1: Comparative Profiling of DAAO Inhibitors
FeatureSubject: Hydroxyisoxazole-COOH Comparator 1: Sodium Benzoate Comparator 2: CBIO Comparator 3: AS057278
Role Test CandidateClinical ReferenceHigh-Potency ReferenceSelective Reference
DAAO Potency (IC₅₀) ~50 - 500 nM (Predicted*)~20 - 50 µM (Low)< 100 nM (High)~900 nM
Selectivity (DAAO vs DDO) Critical Unknown Low SelectivityModerateHigh (>100x)
Solubility High (Polar acid)HighVery Low (Hydrophobic)Moderate
BBB Permeability Low to Moderate (Acidic)ModerateHighModerate
Mechanism Competitive (Active Site)CompetitiveCompetitiveCompetitive

*Note: Potency depends on the specific isomer (3-hydroxy vs 4-hydroxy). 3-hydroxyisoxazole-5-carboxylic acid is generally more potent.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 1-(4-Hydroxyisoxazole)-carboxylic Acid, you must perform a Screening Cascade .

Workflow Visualization

Screening_Cascade Step1 1. Primary Assay (hDAAO Inhibition) Step2 2. Selectivity Screen (hDDO Inhibition) Step1->Step2 If IC50 < 1µM Step3 3. Off-Target Binding (NMDAR Gly-Site) Step2->Step3 If Selectivity > 50x Decision Go / No-Go Step3->Decision If No Binding

Figure 2: Sequential Screening Cascade for DAAO Inhibitor Validation.

Protocol A: Primary Potency (hDAAO Enzymatic Assay)

Objective: Determine the IC₅₀ of the compound against human DAAO. Method: Fluorometric Coupled Assay (Amplex Red).

  • Reagents:

    • Recombinant human DAAO (hDAAO).

    • Substrate: D-Serine (50 mM stock).

    • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

    • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Incubate hDAAO (5 nM final) with the test compound (concentration range: 0.1 nM – 100 µM) for 10 minutes at 25°C.

    • Add substrate mix: D-Serine (10 mM) + Amplex Red (50 µM) + HRP (0.1 U/mL).

    • Reaction: DAAO oxidizes D-Serine

      
       H₂O₂. HRP uses H₂O₂ to convert Amplex Red 
      
      
      
      Resorufin (Highly Fluorescent).
    • Measure Fluorescence: Ex 530 nm / Em 590 nm continuously for 20 minutes.

  • Validation:

    • Calculate the slope of fluorescence (reaction rate).

    • Plot % Inhibition vs. Log[Compound].

    • Control: Use CBIO as a positive control (expected IC₅₀ ~100 nM).

Protocol B: Selectivity Counter-Screen (hDDO Assay)

Objective: Ensure the compound does not inhibit D-Aspartate Oxidase (DDO), which regulates D-Aspartate levels. Method: Similar fluorometric principle but with DDO specific substrate.

  • Reagents:

    • Recombinant human DDO.

    • Substrate: D-Aspartate (not D-Serine).

    • Detection: Amplex Red + HRP.

  • Procedure:

    • Incubate hDDO (10 nM) with test compound (fixed high concentration, e.g., 10 µM and 100 µM).

    • Add D-Aspartate (10 mM) to initiate.

    • Measure fluorescence.

  • Success Criteria:

    • Inhibition at 10 µM should be < 50% .

    • Selectivity Ratio:

      
      .
      
Protocol C: Off-Target Liability (NMDAR Glycine Site)

Objective: Confirm the compound is not a direct agonist/antagonist at the NMDA receptor glycine site (which would confound in vivo results). Method: Radioligand Binding Assay.

  • Reagents:

    • Rat cortical membranes (rich in NMDAR).

    • Radioligand: [³H]-MDL 105,519 (Glycine site antagonist) or [³H]-Glycine.

    • Non-specific blocker: 1 mM Glycine.

  • Procedure:

    • Incubate membranes with [³H]-Ligand (10 nM) and Test Compound (10 µM).

    • Incubate for 60 min at 4°C.

    • Filter through glass fiber filters (GF/B).

    • Count radioactivity (Liquid Scintillation).

  • Interpretation:

    • Significant displacement (>50%) indicates direct binding.

    • Goal: No significant displacement at therapeutic concentrations.

Critical Analysis & Troubleshooting

Fluorescence Quenching (False Positives)

Isoxazole derivatives can sometimes absorb light or quench fluorescence.

  • Correction: Always run a "quench control" by adding the compound to a solution of pre-oxidized Resorufin. If fluorescence decreases without enzyme present, the compound is an optical interferent.

Tautomerism & Stability

The "4-hydroxy" and "carboxylic acid" positions on the isoxazole ring are sensitive to pH.

  • Correction: Ensure all assays are buffered strictly at pH 7.4 or 8.0. At acidic pH, the compound may decarboxylate or shift tautomers, losing affinity.

Blood-Brain Barrier (BBB) Permeability

While this guide focuses on selectivity, the carboxylic acid moiety often limits BBB penetration (a known issue with DAAO inhibitors like Sodium Benzoate).

  • Future Step: If selectivity is confirmed, esterification (prodrug strategy) is often required to improve CNS delivery.

References

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition as a therapeutic strategy for schizophrenia." Journal of Pharmacology and Experimental Therapeutics.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Adage, T., et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • PubChem Compound Summary. "3-Hydroxyisoxazole-4-carboxylic Acid (CAS 178316-78-4 / 178316-77-3)." National Center for Biotechnology Information.

  • Sacchi, S., et al. (2012). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Hydroxyisoxazole)-carboxylic Acid

[1][2]

CAS Registry Number: 178316-77-3 Molecular Formula: C₄H₃NO₄ Synonyms: 4-Hydroxyisoxazole-3-carboxylic acid; 4-Hydroxyisoxazolecarboxylic Acid[1]

Executive Safety Assessment

The Operational Reality: As a Senior Application Scientist, I often see researchers treat isoxazole derivatives as generic organic acids. This is a mistake. Isoxazole rings are nitrogen-oxygen heterocycles that can exhibit distinct biological activity (potential excitotoxicity in related structures like ibotenic acid) and chemical reactivity (potential for ring cleavage under strong reducing conditions).

While 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3) is primarily an intermediate, you must treat it with the Precautionary Principle . It does not currently appear on the EPA’s P-list (acutely toxic) or U-list, but it should be managed as a Toxic Organic Solid to prevent environmental leaching and potential neuroactive effects on wildlife.

Core Directive: The ultimate fate of this compound must be high-temperature incineration . It must never be flushed down the drain.

Pre-Disposal Characterization & Segregation

Before disposal, you must validate the waste stream. Use the table below to categorize your specific waste scenario.

Chemical Compatibility Matrix
ParameterSpecificationOperational Implication
Physical State Off-white SolidDispose as Solid Hazardous Waste.
Solubility Methanol, THFCompatible with organic solvent waste streams.
Acidity (pKa) Acidic (~3-5)Do not mix with Cyanides or Sulfides (risk of HCN/H₂S gas).
Reactivity Moisture SensitiveKeep containers tightly sealed; segregate from strong oxidizers.
RCRA Status Not Listed (P/U)Classify as "Non-RCRA Regulated Waste" (unless mixed with listed solvents), but manage as Hazardous .
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Do not use metal containers due to the carboxylic acid functionality (corrosion risk).

  • Labeling: Affix a hazardous waste label.

    • Primary Identifier: "Waste 1-(4-Hydroxyisoxazole)-carboxylic Acid"

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to prevent dust contamination during transport.

  • Hand-off: Transfer to your facility’s EHS accumulation area for incineration .

Scenario B: Disposal of Liquid Waste (HPLC Waste / Mother Liquors)

Context: You have dissolved the compound in Methanol or Acetonitrile.

  • Segregation: Ensure the solution does not contain heavy metals or strong oxidizers.

  • Bulking: Pour into the "Organic Solvents - Non-Halogenated" carboy (assuming the solvent is MeOH/ACN).

    • Critical Check: If you used Dichloromethane (DCM) or Chloroform, it must go into the Halogenated waste stream.

  • pH Check: If the solution is aqueous-organic (e.g., Reverse Phase HPLC waste), check the pH. If pH < 2, it may need to be tagged as "Corrosive" in addition to "Flammable."

  • Documentation: Log the concentration of the isoxazole on the waste tag. Even trace amounts should be recorded for the waste vendor.

Scenario C: Spill Cleanup (Immediate Response)
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a N95 or P100 dust mask if powder is aerosolized.

  • Containment: Cover the spill with a dry absorbent pads or an inert absorbent (Vermiculite).

    • Avoid: Do not use paper towels for large piles of pure solid; they can become saturated and reactive.

  • Decontamination:

    • Sweep up the absorbent/solid mix into a disposable scoop.

    • Place in a hazardous waste bag.

    • Wipe the surface with a mild sodium bicarbonate solution (to neutralize the acid residue) followed by water.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste Generation:1-(4-Hydroxyisoxazole)-carboxylic AcidStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidActionDouble Bag in HDPE/GlassLabel: 'Toxic Solid Organic'Solid->SolidActionSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrganicOrganic Solvent(MeOH, THF, ACN)SolventCheck->Organic>10% OrganicAqueousAqueous BufferSolventCheck->AqueousMostly WaterHalogenCheckContains Halogens?(DCM, Chloroform)Organic->HalogenCheckpHCheckCheck pHAqueous->pHCheckBinNonHalBin: Flammable Solvents(Non-Halogenated)HalogenCheck->BinNonHalNoBinHalBin: Halogenated SolventsHalogenCheck->BinHalYesNeutralizeAdjust pH to 6-8(Use NaHCO3)pHCheck->NeutralizepH < 4 or > 10BinAqBin: Aqueous Waste(Trace Organics)pHCheck->BinAqpH 4-10Neutralize->BinAq

Caption: Operational flow for segregating isoxazole waste based on physical state and solvent composition.

References & Verification

For the highest level of safety compliance, verify the specific CAS number against your container, as nomenclature in this chemical family varies between catalogs.

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.